Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRPXCJJXOCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440155 | |
| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167414-75-7 | |
| Record name | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 167414-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate synthesis pathway
An in-depth analysis of the synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research, reveals a strategic pathway involving the protection of a piperidine precursor followed by a C-C bond-forming reaction with a malonate derivative. This technical guide outlines the primary synthesis route, detailing the necessary experimental protocols and presenting relevant quantitative data for researchers and drug development professionals.
Synthesis Pathway Overview
The most common and efficient synthesis of this compound involves a two-step process. The first step is the protection of the nitrogen atom of piperidine-4-carboxylic acid with a benzyloxycarbonyl (Cbz) group. The resulting N-protected intermediate is then activated and coupled with an ethyl malonate derivative to form the target β-keto ester.
Two primary methods are employed for the crucial coupling step: the acid chloride method and a milder approach using a coupling agent such as 1,1'-carbonyldiimidazole (CDI). The CDI method is often preferred due to its operational simplicity and avoidance of harsh reagents like thionyl chloride.
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
The initial step involves the protection of the secondary amine of piperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is robust and typically proceeds in high yield.
Experimental Protocol
To a solution of piperidine-4-carboxylic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2 equivalents) is added. The mixture is cooled to 0°C in an ice bath. Benzyl chloroformate (1.1 equivalents) is then added dropwise while maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]
Upon completion, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous residue is washed with ethyl acetate to remove any unreacted benzyl chloroformate. The aqueous phase is then acidified to a pH of 2-3 using a dilute solution of hydrochloric acid (HCl), leading to the precipitation of the product. The resulting solid is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid as a white solid.[1]
Quantitative Data
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes | Yield (%) |
| Piperidine-4-carboxylic acid | 1.0 | 129.16 | Starting material | \multirow{3}{*}{96} |
| Benzyl chloroformate | 1.1 | 170.59 | Protecting agent | |
| Sodium bicarbonate | 2.0 | 84.01 | Base |
Step 2: Synthesis of this compound
This step involves the formation of the β-keto ester via the coupling of the N-Cbz protected piperidine carboxylic acid with an ethyl malonate derivative.
Method A: Acid Chloride Pathway
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a malonate salt.
2A-i: Formation of 1-(Benzyloxycarbonyl)piperidine-4-carbonyl chloride
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. Thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) is added dropwise at 0°C.[2] A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-(benzyloxycarbonyl)piperidine-4-carbonyl chloride, which is typically used immediately in the next step without further purification.[2]
2A-ii: Reaction with Ethyl Potassium Malonate
In a separate flask, ethyl potassium malonate (1.5 to 2.0 equivalents) is suspended in a dry aprotic solvent like THF. The flask is cooled to a low temperature (e.g., -78°C or 0°C). The crude 1-(benzyloxycarbonyl)piperidine-4-carbonyl chloride, dissolved in dry THF, is then added dropwise to the malonate suspension. The reaction mixture is stirred at low temperature for a period and then allowed to warm gradually to room temperature overnight.
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography to afford this compound.
Method B: Carbonyldiimidazole (CDI) Coupling Pathway
This is a milder alternative to the acid chloride method for the acylation of the malonate.
To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in dry THF, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred for 1-2 hours at room temperature, or until the evolution of CO₂ ceases, to form the acylimidazolide intermediate.
In a separate flask, ethyl malonate (1.5 equivalents) is dissolved in dry THF. A strong base, such as magnesium ethoxide or a solution of isopropylmagnesium chloride, is added to form the magnesium enolate of the malonate. This mixture is then added to the previously prepared acylimidazolide solution. The reaction is stirred at room temperature overnight.
The reaction is quenched with an acidic aqueous solution (e.g., 1M HCl). The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by column chromatography.
Quantitative Data for Coupling Step
| Reagent (Method A) | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 263.29 | Intermediate from Step 1 |
| Thionyl chloride | 1.2 | 118.97 | Chlorinating agent |
| Ethyl potassium malonate | 1.5 | 170.21 | Nucleophile |
| Reagent (Method B) | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 263.29 | Intermediate from Step 1 |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | 162.15 | Coupling agent |
| Ethyl Malonate | 1.5 | 160.17 | Nucleophile precursor |
| Base (e.g., Mg(OEt)₂) | 1.5 | 114.43 | For enolate formation |
Visualizing the Synthesis Pathway
The logical flow of the synthesis can be visualized using the following diagrams.
Caption: Synthesis via the Acid Chloride Pathway.
References
In-Depth Technical Guide: Physicochemical Properties of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a piperidine derivative, holds significance as a versatile intermediate in medicinal chemistry and drug development. Its structural features, combining a protected piperidine ring with a β-keto ester moiety, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and analytical characterization.
Physicochemical Properties
A summary of the available physicochemical data for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate (CAS No. 167414-75-7) is presented below. It is important to note that while some data is reported for the specific compound, other values are predicted or derived from structurally similar compounds and should be considered as estimations.
| Property | Value | Source |
| IUPAC Name | benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | [1] |
| CAS Number | 167414-75-7 | [1] |
| Chemical Formula | C18H23NO5 | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Physical Appearance | White to off-white solid or viscous oil | [2] |
| Boiling Point | 461.8 ± 45.0 °C at 760 mmHg (Predicted for CAS 672323-13-6) | [3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted for CAS 672323-13-6) | [3] |
| Flash Point | 233.1 ± 28.7 °C (Predicted for CAS 672323-13-6) | [3] |
| Refractive Index | 1.533 (Predicted for CAS 672323-13-6) | [3] |
| Polar Surface Area (PSA) | 72.9 Ų (Predicted for CAS 672323-13-6) | [3] |
| logP (XLogP3) | 2.88 (Predicted for CAS 672323-13-6) | [3] |
Note: The predicted data for CAS 672323-13-6, benzyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, is included due to its structural similarity to the target compound and the absence of experimentally determined values for the 4-substituted isomer.
Experimental Protocols
General Synthetic Workflow
The synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate would likely involve the acylation of a suitable piperidine precursor with an ethyl malonyl chloride equivalent. A plausible synthetic workflow is outlined in the diagram below.
Caption: A plausible synthetic route to the target compound.
Analytical Methods
Standard analytical techniques would be employed to characterize Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure. While specific spectral data for this compound is not published, related structures show characteristic peaks for the piperidine ring, the Cbz protecting group, and the ethyl ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, and UV detection, would be a typical starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Applications in Drug Development
While specific biological activities or signaling pathway involvement for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate have not been reported, its structural motifs suggest its utility as an intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the β-keto ester functionality allows for a variety of chemical transformations to build molecular complexity.
The logical relationship for its potential use in a drug discovery workflow is illustrated below.
Caption: A conceptual workflow illustrating the compound's potential.
Conclusion
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is a valuable chemical entity for synthetic and medicinal chemists. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides the most current information based on existing data and predictions for closely related structures. Further experimental investigation is warranted to fully characterize this compound and explore its potential in the development of new therapeutic agents.
References
Spectroscopic Profile of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7). While a complete set of experimentally-derived spectra for this specific compound is not publicly available, this document compiles predicted spectroscopic data based on the analysis of its structural features and comparison with closely related molecules. The guide also outlines detailed experimental protocols for obtaining such data, serving as a valuable resource for researchers working with this and similar chemical entities.
The subject compound, with the molecular formula C18H23NO5 and a molecular weight of approximately 333.38 g/mol , is a derivative of piperidine.[1] Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: a benzyl carbamate protecting group, an ethyl ester, and a ketone. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various stages of drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy to the reported data for similar compounds containing benzyl, piperidine, and ethyl ester moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.15 | Quartet | 2H | Methylene protons of ethyl ester (-O-CH₂-CH₃) |
| ~4.10 | Broad Multiplet | 2H | Piperidine protons (H-2e, H-6e) |
| ~3.45 | Singlet | 2H | Methylene protons adjacent to ketone (-CO-CH₂-COOEt) |
| ~2.90 | Broad Multiplet | 2H | Piperidine protons (H-2a, H-6a) |
| ~2.70 | Multiplet | 1H | Piperidine proton (H-4) |
| ~1.80 | Multiplet | 2H | Piperidine protons (H-3e, H-5e) |
| ~1.60 | Multiplet | 2H | Piperidine protons (H-3a, H-5a) |
| ~1.25 | Triplet | 3H | Methyl protons of ethyl ester (-O-CH₂-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~202.0 | Ketone carbonyl carbon (C=O) |
| ~167.0 | Ester carbonyl carbon (-COO-) |
| ~155.0 | Carbamate carbonyl carbon (-NCOO-) |
| ~136.5 | Aromatic quaternary carbon (C-1 of Phenyl) |
| ~128.5 | Aromatic methine carbons (C-3/5 & C-2/6 of Phenyl) |
| ~128.0 | Aromatic methine carbon (C-4 of Phenyl) |
| ~67.0 | Benzylic carbon (-CH₂-Ph) |
| ~61.5 | Methylene carbon of ethyl ester (-O-CH₂-CH₃) |
| ~49.0 | Methylene carbon adjacent to ketone (-CO-CH₂-COOEt) |
| ~44.0 | Piperidine carbons (C-2, C-6) |
| ~40.5 | Piperidine carbon (C-4) |
| ~28.5 | Piperidine carbons (C-3, C-5) |
| ~14.0 | Methyl carbon of ethyl ester (-O-CH₂-CH₃) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | Ester C=O stretch |
| ~1715 | Strong | Ketone C=O stretch |
| ~1695 | Strong | Carbamate C=O stretch |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1230 | Strong | C-O stretch (ester and carbamate) |
| ~1100 | Strong | C-N stretch |
| ~750, ~700 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrum Fragmentation
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z = 333 would be expected. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ at m/z = 288.
-
Loss of the ethyl ester group (-COOC₂H₅): [M - 73]⁺ at m/z = 260.
-
Cleavage of the benzyl group (-CH₂C₆H₅): [M - 91]⁺ at m/z = 242.
-
Formation of the tropylium ion: A prominent peak at m/z = 91, characteristic of a benzyl group.
-
Decarboxylation of the carbamate: [M - 44]⁺ at m/z = 289.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., zg30) with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a standard pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition:
-
Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.
-
LC-MS: Alternatively, inject the sample onto a liquid chromatography column for separation prior to introduction into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic characterization of a chemical compound.
Structural Fragments and Spectroscopic Correlation
Caption: Correlation of structural fragments with expected spectroscopic signals.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester, a key intermediate in pharmaceutical research and development. This document details the necessary precursors, their chemical properties, and a representative experimental protocol for the target molecule's synthesis.
Overview of the Synthetic Strategy
The most direct and industrially scalable approach to synthesizing 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester is via a Claisen-type condensation reaction. This strategy involves the acylation of a suitably protected 4-acetylpiperidine derivative with a source of an ethoxycarbonyl group. The key starting materials for this pathway are readily available or can be synthesized through established methods.
The proposed synthetic pathway is illustrated below:
Figure 1: Proposed synthetic pathway for 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester.
Core Starting Materials
The primary starting materials required for the synthesis of the target molecule are detailed in the table below.
| Starting Material | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Benzyl 4-acetylpiperidine-1-carboxylate | Benzyl 4-acetylpiperidine-1-carboxylate | 160809-34-7 | C15H19NO3 | 261.32 | Key intermediate (ketone) |
| Diethyl carbonate | Diethyl carbonate | 105-58-8 | C5H10O3 | 118.13 | Ethoxycarbonyl group source |
| Sodium Hydride (NaH) | NaH | 7646-69-7 | HNa | 24.00 | Strong base for enolate formation |
| Tetrahydrofuran (THF) | Tetrahydrofuran | 109-99-9 | C4H8O | 72.11 | Anhydrous reaction solvent |
Experimental Protocol: Synthesis of 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester
This section provides a detailed, representative experimental protocol for the Claisen condensation reaction to yield the target molecule. This protocol is based on established procedures for the synthesis of β-keto esters from cyclic ketones.[1][2]
Reaction Scheme:
Figure 2: Claisen condensation for the synthesis of the target molecule.
Materials:
-
Benzyl 4-acetylpiperidine-1-carboxylate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Diethyl carbonate (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.5 eq). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, and the hexanes are carefully decanted.
-
Reaction Setup: Anhydrous THF is added to the flask containing the washed sodium hydride. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Materials: A solution of Benzyl 4-acetylpiperidine-1-carboxylate (1.0 eq) and diethyl carbonate (3.0 eq) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester.
Quantitative Data:
Synthesis of the Key Intermediate: Benzyl 4-acetylpiperidine-1-carboxylate
The key starting material, Benzyl 4-acetylpiperidine-1-carboxylate, can be synthesized from commercially available precursors as outlined below.
Synthetic Pathway:
Figure 3: Synthesis of Benzyl 4-acetylpiperidine-1-carboxylate.
A common method for the synthesis of this intermediate involves the protection of the nitrogen of 4-piperidinecarboxylic acid with a benzyloxycarbonyl (Cbz) group, followed by conversion to a Weinreb amide. Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) furnishes the desired acetyl group at the 4-position.
Conclusion
The synthesis of 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester is most effectively achieved through a Claisen-type condensation of Benzyl 4-acetylpiperidine-1-carboxylate with diethyl carbonate. The starting materials are accessible, and the proposed synthetic route utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis and scalable for larger production. This guide provides the necessary foundational information for researchers and drug development professionals to successfully synthesize this valuable intermediate.
References
An In-depth Technical Guide to the Theoretical Properties of Cbz-Protected Piperidine Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical properties of Carboxybenzyl (Cbz)-protected piperidine ketoesters. These versatile scaffolds are of significant interest in medicinal chemistry and drug development due to their conformational pre-organization and synthetic utility. This document details their structural characteristics, reactivity, and spectroscopic signatures, supported by experimental protocols and data-driven visualizations.
Molecular Structure and Conformational Analysis
The Cbz-protected piperidine ketoester scaffold combines the conformational rigidity of the piperidine ring with the synthetic versatility of the β-ketoester moiety. The bulky Cbz protecting group on the nitrogen atom significantly influences the conformational equilibrium of the piperidine ring.
Conformational Preferences
The piperidine ring in these systems predominantly adopts a chair conformation to minimize torsional and steric strain. The large N-Cbz group generally prefers an equatorial position to avoid unfavorable steric interactions. However, the presence of substituents on the piperidine ring can influence this preference.
Molecular modeling and conformational analysis studies on related 4-substituted piperidines have shown that the conformational free energies are comparable to analogous cyclohexanes.[1] For polar substituents at the 4-position, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions.[1] While Cbz-protected piperidines are not protonated, the polar nature of the ketoester group can still influence the conformational landscape.
Table 1: Physicochemical Properties of a Representative Cbz-Protected Piperidone
| Property | Value | Reference |
| Compound | Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone) | |
| CAS Number | 19099-93-5 | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |
| Molecular Weight | 233.26 g/mol | [2] |
| Appearance | White to pale yellow solid or liquid | [2] |
| Melting Point | 38-41 °C | [2] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [2] |
| Density | 1.172 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.542 | [2] |
Synthesis and Reactivity
Cbz-protected piperidine ketoesters are valuable synthetic intermediates.[4][5] Their synthesis can be achieved through several routes, with the Dieckmann condensation of a suitably protected amino diester being a common and efficient method. Alternatively, acylation of a pre-formed Cbz-protected piperidone can also yield the desired ketoester.
Keto-Enol Tautomerism
A key feature of β-ketoesters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[6][7][8] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. Spectroscopic techniques, particularly NMR, are instrumental in studying this tautomerism.[6][7]
Caption: Keto-enol tautomerism in a β-ketoester.
The reactivity of Cbz-protected piperidine ketoesters is dictated by the presence of multiple functional groups. The β-ketoester moiety can undergo a variety of transformations, including alkylation, acylation, and condensation reactions at the α-carbon. The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[9]
Spectroscopic Characterization
The structural features of Cbz-protected piperidine ketoesters can be elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for a Representative Cbz-Protected Piperidone
| Technique | Compound | Observed Signals and Assignments | Reference |
| ¹H-NMR | 1-Cbz-4-piperidone (400 MHz, CDCl₃) | δ 7.45-7.29 (m, 5H, Ar-H), 5.18 (s, 2H, -CH₂-Ph), 3.80 (t, J = 5.9 Hz, 4H, piperidine H-2, H-6), 2.46 (br s, 4H, piperidine H-3, H-5) | [10] |
| ¹³C-NMR | 1-Cbz-4-piperidone (100 MHz, CDCl₃) | δ 207.1 (C=O, ketone), 155.1 (C=O, carbamate), 136.3 (Ar-C), 128.6, 128.2, 128.0 (Ar-CH), 67.6 (-CH₂-Ph), 43.1 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5) | [10] |
| IR (neat) | 1-Cbz-4-piperidone | ν (cm⁻¹) 2964, 1698 (C=O, ketone), 1429, 1229 | [10] |
| HRMS | 1-Cbz-4-piperidone | calcd. for C₁₃H₁₅NO₃: 233.1052, found: 233.1055 | [10] |
The presence of the Cbz group is characterized by the signals of the aromatic protons and the benzylic methylene protons in the ¹H-NMR spectrum, and the corresponding aromatic and benzylic carbon signals in the ¹³C-NMR spectrum. The keto and ester carbonyl groups give rise to characteristic stretches in the IR spectrum.
Experimental Protocols
Synthesis of Ethyl 1-(benzyloxycarbonyl)-4-oxopiperidine-3-carboxylate
This protocol describes a general procedure for the synthesis of a Cbz-protected piperidine ketoester via acylation of a Cbz-protected piperidone.
Materials:
-
1-Cbz-4-piperidone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 1-Cbz-4-piperidone and diethyl carbonate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Caption: Workflow for the synthesis of a Cbz-protected piperidine ketoester.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12][13] Cbz-protected piperidine ketoesters serve as key intermediates in the synthesis of a wide range of biologically active molecules. Their conformational constraints and the ability to introduce diverse substituents make them attractive building blocks for the design of novel therapeutics targeting various biological pathways. For instance, piperidine derivatives have been investigated for their potential as enzyme inhibitors and receptor ligands in the central nervous system.[4]
Caption: Role of Cbz-protected piperidine ketoesters in drug development.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fuaij.com [fuaij.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nbinno.com [nbinno.com]
- 10. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
Determining the Solubility of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7) is a heterocyclic building block with a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol .[1] Its structural features, including a piperidine ring, a benzyl carbamate, and an ethyl ester, suggest a degree of lipophilicity, making its solubility in organic solvents a key consideration for its use in synthesis, purification, and formulation. Understanding the solubility profile of this compound is essential for designing efficient reaction conditions, developing purification strategies like crystallization, and formulating it for preclinical and clinical studies.
Predicted Solubility Characteristics
The presence of both polar (ester and carbamate groups) and non-polar (benzyl and piperidine rings) moieties suggests that the solubility of this compound will vary significantly across different organic solvents. A calculated logP (octanol-water partition coefficient) for a related compound, Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate, is 2.1, indicating moderate solubility in organic solvents.[2] Generally, "like dissolves like" is a useful guiding principle.[3] Therefore, it is expected to exhibit higher solubility in moderately polar to non-polar organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.
| Organic Solvent | Chemical Class | Predicted Solubility | Quantitative Solubility (g/L) at 25°C |
| Dichloromethane | Chlorinated Hydrocarbon | High | Data to be determined |
| Chloroform | Chlorinated Hydrocarbon | High | Data to be determined |
| Tetrahydrofuran (THF) | Ether | High | Data to be determined |
| Ethyl Acetate | Ester | Moderate to High | Data to be determined |
| Acetone | Ketone | Moderate | Data to be determined |
| Acetonitrile | Nitrile | Moderate | Data to be determined |
| Methanol | Alcohol | Low to Moderate | Data to be determined |
| Ethanol | Alcohol | Low to Moderate | Data to be determined |
| Isopropanol | Alcohol | Low | Data to be determined |
| Hexane | Aliphatic Hydrocarbon | Very Low | Data to be determined |
| Toluene | Aromatic Hydrocarbon | Moderate | Data to be determined |
| Dimethylformamide (DMF) | Amide | High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments can determine the optimal equilibration time.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of the target compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental framework for its determination. The outlined protocol, coupled with the structured data presentation and workflow visualization, offers a comprehensive approach for researchers and drug development professionals to generate and utilize this critical data. Accurate solubility information will undoubtedly facilitate the efficient use of this compound in synthetic chemistry and accelerate its potential development as a pharmaceutical intermediate.
References
Navigating the Stability Landscape of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability challenges and analytical strategies for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a molecule of interest in pharmaceutical development. Due to the absence of specific stability studies for this compound in publicly available literature, this document outlines a proactive approach to its stability assessment based on the known chemical liabilities of its constituent functional groups: a carbamate, a β-keto ester, and a piperidine ring.
Executive Summary
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate incorporates three key functional groups that dictate its stability profile. The N-Cbz (carbamate) group is susceptible to thermal and pH-dependent degradation. The β-keto ester moiety is prone to hydrolysis followed by decarboxylation. Finally, the piperidine ring, a tertiary amine, can undergo oxidation. Understanding these potential degradation pathways is crucial for developing stable formulations and robust analytical methods. This guide details hypothetical forced degradation studies, potential degradation products, and the experimental protocols necessary to rigorously evaluate the stability of this molecule.
Potential Degradation Pathways
The chemical structure of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate suggests three primary areas of instability.
Carbamate Moiety (N-Cbz group)
The N-Cbz group is a carbamate linkage that can be susceptible to thermal and chemical degradation. Thermal stress can lead to the cleavage of the carbamate bond, potentially forming benzyl isocyanate and the deprotected piperidine derivative.[1][2][3][4] This degradation is often influenced by temperature and the presence of catalysts.
β-Keto Ester Moiety
The ethyl 3-oxopropanoate portion of the molecule is a β-keto ester, which is known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6][7] This hydrolysis would yield the corresponding β-keto acid. β-Keto acids are often unstable and can readily undergo decarboxylation, particularly upon heating, to produce a ketone.[8][9]
Piperidine Ring
The tertiary amine within the piperidine ring is a potential site for oxidation.[10][11] Oxidative stress, for instance, in the presence of peroxides or even atmospheric oxygen over extended periods, could lead to the formation of an N-oxide or more complex ring-opened products.
A visual representation of these potential degradation pathways is provided below.
Caption: Potential degradation pathways of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a drug substance.[12][13][14] The following table outlines a hypothetical forced degradation study plan for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C | Hydrolysis of β-keto ester to β-keto acid, followed by decarboxylation. | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours at room temp. | Saponification of the ethyl ester, hydrolysis of the β-keto ester. | RP-HPLC, LC-MS |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | N-oxide of the piperidine ring, other oxidative products. | RP-HPLC, LC-MS |
| Thermal Degradation | 80°C (solid and solution) | 48, 72 hours | Carbamate cleavage, decarboxylation of the β-keto acid if formed. | RP-HPLC, LC-MS, GC-MS |
| Photostability | ICH Q1B conditions | Expose to light | Photolytic degradation products. | RP-HPLC, LC-MS |
Detailed Experimental Protocols
The following are detailed, yet generalized, protocols for conducting the proposed forced degradation studies. These should be adapted and optimized based on preliminary experimental findings.
General Stock Solution Preparation
Prepare a stock solution of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Acid Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 24, 48, and 72 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
Base Hydrolysis Protocol
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature.
-
Withdraw aliquots at 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
Analyze by HPLC.
Oxidative Degradation Protocol
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
Analyze by HPLC.
Thermal Degradation Protocol
-
Solid State: Place approximately 5-10 mg of the solid compound in a vial and heat in an oven at 80°C for 72 hours. At specified time points, dissolve a portion of the solid in the initial solvent for analysis.
-
Solution State: Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
Analyze samples at 48 and 72 hours by HPLC. For volatile degradation products, GC-MS analysis of the headspace may be necessary.
Photostability Protocol
-
Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
Analyze the exposed samples and the control by HPLC.
Analytical Method Development
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Example HPLC Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to resolve all peaks (e.g., starting with 95% A, ramping to 95% B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan of the parent compound).
-
Column Temperature: 30°C
Mass spectrometry (LC-MS) should be used for the identification and characterization of degradation products.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for conducting stability studies.
Caption: A typical workflow for conducting stability studies of a drug substance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 3. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Guide: Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available safety and handling information for CAS 167414-75-7. Detailed toxicological, ecological, and experimental data for this specific compound are limited. This guide should be used as a supplementary resource to a comprehensive risk assessment conducted by qualified professionals.
Introduction
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, with CAS number 167414-75-7, is a functionalized piperidine derivative.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and medicinal chemistry.[1] The molecular structure incorporates a piperidine ring, a benzyl carbamate (Cbz) protecting group, and a β-keto ester side chain, which offers various possibilities for subsequent chemical modifications.[1]
Hazard and Safety Information
Comprehensive toxicological data for this compound have not been fully investigated. The following information is based on available safety data sheets from chemical suppliers.
GHS Hazard Classification
The substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical of unknown detailed toxicity, it should be handled with care.
Precautionary Measures and Personal Protective Equipment (PPE)
Due to the limited toxicological data, it is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3] Standard laboratory personal protective equipment should be worn.
Recommended PPE:
-
Eye Protection: Safety goggles with side protection.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3]
First Aid Measures
Standard first aid procedures should be followed in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Handling and Storage
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] General hygiene practices, such as not eating, drinking, or smoking in the work area, should be observed.
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]
Physicochemical Data
Quantitative data for this compound is sparse. The following table summarizes the available information.
| Property | Value | Source(s) |
| CAS Number | 167414-75-7 | [1] |
| Molecular Formula | C₁₈H₂₃NO₅ | [2] |
| Molecular Weight | 333.38 g/mol | [2] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically ≥99% (Reagent Grade) | [1] |
Experimental Protocols
Logical Workflow: Role as a Synthetic Intermediate
As detailed experimental protocols are unavailable, the following diagram illustrates the logical role of CAS 167414-75-7 as a key intermediate in a multi-step synthetic pathway, a common application for such molecules in drug discovery and development.
Caption: Logical workflow illustrating the role of CAS 167414-75-7 as a key intermediate.
Conclusion
This compound (CAS 167414-75-7) is a chemical intermediate with limited publicly available data regarding its detailed hazardous properties and specific experimental applications. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing standard personal protective equipment and engineering controls. Its utility lies in its bifunctional nature, offering a scaffold for the synthesis of more complex, potentially biologically active piperidine-containing molecules. Further research and publication of experimental data would be beneficial for a more complete understanding of this compound's properties and reactivity.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles from Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a piperidine ring protected by a carbobenzyloxy (Cbz) group and a β-keto ester moiety. This combination of functionalities makes it an invaluable building block for the synthesis of a variety of complex nitrogen-containing heterocyclic scaffolds.[1] The piperidine unit is a common motif in many pharmaceuticals, while the β-keto ester provides a reactive handle for various cyclization and condensation reactions.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-containing heterocyclic systems, which are known to exhibit a wide range of biological activities.[2][3]
Key Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis is its use as a 1,3-dicarbonyl equivalent in condensation reactions with binucleophiles. The most common transformation is the Knorr pyrazole synthesis, where the β-keto ester reacts with hydrazine or its derivatives to form a pyrazole or pyrazolone ring. This reaction provides a straightforward route to novel pyrazolyl-piperidine derivatives, which are valuable scaffolds in drug discovery.
Synthesis of Benzyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate Derivatives via Knorr Cyclization
The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, leading to the formation of a pyrazolone-fused piperidine ring system. The reaction typically proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
General Reaction Scheme:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, a β-keto ester derivative of piperidine, is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a protected piperidine ring and a reactive β-keto ester moiety, makes it a versatile building block for the construction of various heterocyclic systems and molecules with therapeutic potential. The presence of the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for controlled and selective reactions at other parts of the molecule.
Physicochemical Properties and Data
Quantitative data for Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is summarized in the table below. This information is crucial for reaction planning, characterization, and quality control.
| Property | Value | Reference |
| Chemical Name | Ethyl 3-(1-(benzyloxycarbonyl)piperidin-4-yl)-3-oxopropanoate | |
| Synonyms | Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid benzyl ester | [1] |
| CAS Number | 167414-75-7 | [1] |
| Molecular Formula | C₁₈H₂₃NO₅ | [1] |
| Molecular Weight | 333.38 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | [2] |
| Purity | Typically ≥97% | [1] |
Applications in Pharmaceutical Synthesis
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate serves as a key starting material for the synthesis of more complex piperidine-containing molecules, which are integral to drugs targeting the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.
While a specific blockbuster drug directly synthesized from this intermediate is not prominently disclosed in publicly available literature, its structural motifs are found in various potent analgesics and other CNS-active compounds. For instance, the 4-substituted piperidine core is central to the structure of potent opioid analgesics like fentanyl and its analogs.[3][4] The synthesis of such compounds often involves the elaboration of a piperidine ring.[5][6]
The reactivity of the β-keto ester group in Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate allows for a variety of chemical transformations, including:
-
Cyclization reactions to form fused heterocyclic systems.
-
Alkylation and acylation at the α-carbon.
-
Knorr pyrrole synthesis and related reactions to build complex heterocyclic frameworks.
-
Decarboxylation to yield a ketone.
These reactions open avenues for the synthesis of a diverse library of compounds for drug discovery and development. The Cbz protecting group can be readily removed under mild hydrogenolysis conditions, revealing the secondary amine of the piperidine ring for further functionalization.[2]
Experimental Protocols
The synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is typically achieved through a Claisen condensation reaction. Below is a detailed protocol based on established chemical principles for such transformations.
Protocol 1: Synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate via Claisen Condensation
This protocol describes the base-mediated condensation of ethyl N-Cbz-4-piperidinecarboxylate with ethyl acetate to yield the target β-keto ester.
Materials:
-
Ethyl N-Cbz-4-piperidinecarboxylate (CAS: 160809-38-1)[7]
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere.
-
Base Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous THF in the flask. If using sodium hydride, wash it with anhydrous hexanes to remove mineral oil and then suspend it in THF.
-
Reactant Addition: To the stirred suspension, add a solution of ethyl N-Cbz-4-piperidinecarboxylate (1.0 equivalent) and anhydrous ethyl acetate (2.0-3.0 equivalents) in anhydrous THF dropwise via the addition funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Work-up: Cool the reaction mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate as a white to off-white solid or viscous oil.[2]
Expected Yield: 60-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Logical Workflow for the Synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate
Caption: A flowchart illustrating the key stages in the synthesis of the target intermediate.
Signaling Pathway of a Potential Downstream Application
While a specific drug target is not definitively linked, piperidine-based compounds often act as receptor antagonists or agonists in the central nervous system. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for such molecules.
References
- 1. This compound - CAS:167414-75-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ussc.gov [ussc.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. regulations.gov [regulations.gov]
- 7. Ethyl N-Cbz-piperidine-4-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]
Application Notes and Protocols for the Synthesis and Evaluation of Piperidine-Containing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of kinases. This document provides detailed application notes and protocols for the synthesis and evaluation of piperidine-containing inhibitors targeting several key kinases implicated in cancer and inflammatory diseases: c-Jun N-terminal kinase (JNK), Checkpoint kinase 1 (CHK1), Anaplastic Lymphoma Kinase (ALK), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 2 (CDK2).
Targeted Kinase Signaling Pathways
Understanding the signaling context of the targeted kinase is crucial for inhibitor development. Below are simplified diagrams of the signaling pathways for JNK, CHK1, ALK, p38 MAPK, and CDK2.
JNK Signaling Pathway
CHK1 Signaling Pathway
ALK Signaling Pathway
Application Notes and Protocols for the Intramolecular Condensation of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The synthesis of substituted piperidines is therefore of significant interest in drug discovery and development. One key transformation to create functionalized piperidine rings is the intramolecular condensation of suitable precursors. This document outlines a detailed protocol for the intramolecular condensation of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a reaction that proceeds via a Dieckmann condensation mechanism to yield a bicyclic piperidine-2,4-dione derivative. This derivative can serve as a versatile intermediate for further chemical modifications.
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts in the presence of a strong base to form a cyclic β-keto ester.[1][2] This reaction is particularly useful for the formation of 5- or 6-membered rings.[1][2] In the case of this compound, the reaction leads to the formation of a 6-membered piperidine-2,4-dione ring system.
Principle of the Reaction
The intramolecular condensation of this compound is a Dieckmann condensation. The reaction is initiated by the deprotonation of the α-carbon between the two carbonyl groups by a strong base, typically an alkoxide like sodium ethoxide or sodium methoxide. The resulting enolate then attacks the ester carbonyl group intramolecularly, leading to the formation of a cyclic β-keto ester after the elimination of an alkoxide. A subsequent acidic workup neutralizes the enolate to yield the final product.
Experimental Protocol
This protocol provides a general procedure for the Dieckmann condensation of this compound.
Materials:
-
This compound (Substrate)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (Base)
-
Anhydrous ethanol or Methanol (Solvent)
-
Anhydrous toluene or Tetrahydrofuran (THF) (Optional Co-solvent)
-
Hydrochloric acid (HCl), 1M solution (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution) (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Substrate Addition: To the stirred solution of the base at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous ethanol or toluene dropwise over 15-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 78-80 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~ 3-4).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic piperidine-2,4-dione derivative.
Data Presentation
Quantitative data for a representative Dieckmann condensation of a similar piperidine derivative is summarized below.[3] Yields and purity are highly dependent on the specific substrate and reaction conditions.
| Parameter | Value |
| Starting Material | This compound |
| Base | Sodium Methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 60-75% |
| Product Purity (post-chromatography) | >95% |
Visualizations
Reaction Scheme:
References
Application Notes and Protocols: Cyclization Reactions of β-Keto Ester Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of these molecules. One powerful approach to creating complex, polycyclic architectures from simple piperidine precursors is through intramolecular cyclization reactions. This application note focuses on the cyclization of β-keto ester derivatives of piperidine, which serve as versatile intermediates for the synthesis of fused and spirocyclic heterocyclic systems, such as indolizidines and quinolizidines. These bicyclic nitrogen-containing frameworks are core structures of many alkaloids and pharmacologically active compounds.
This document provides detailed protocols and application data for two primary types of cyclization reactions involving β-keto ester piperidine derivatives: the Dieckmann Condensation and Intramolecular Michael Addition.
Key Cyclization Strategies
The intramolecular cyclization of piperidine derivatives bearing a β-keto ester moiety, or a precursor that generates one in situ, can be achieved through several synthetic strategies. The choice of reaction depends on the substitution pattern of the piperidine ring and the desired bicyclic product.
Dieckmann Condensation for the Synthesis of Quinolizidinone and Indolizidinone Scaffolds
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that, in the context of N-substituted piperidines, can be used to construct fused bicyclic β-keto esters. This reaction is typically mediated by a strong base, such as sodium hydride or potassium tert-butoxide. The resulting cyclic β-keto ester can then be further manipulated, for instance, through decarboxylation, to yield functionalized quinolizidinone or indolizidinone skeletons.
Experimental Protocol: Synthesis of Ethyl 1-oxo-1,2,3,4,6,7,8,9-octahydroquinolizine-2-carboxylate
This protocol describes the intramolecular Dieckmann condensation of a piperidine-based diester to yield a quinolizidinone β-keto ester.
Materials:
-
N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.
-
Add a solution of N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester (1.0 eq.) in anhydrous toluene dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
After the initial effervescence subsides, add a catalytic amount of anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol.
-
Acidify the mixture with 1 M HCl until the pH is approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ethyl 1-oxo-1,2,3,4,6,7,8,9-octahydroquinolizine-2-carboxylate.
Data Presentation
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| N-(3-(ethoxycarbonyl)propyl)pipecolic acid ethyl ester | NaH (1.2) | Toluene | Reflux | 5 | Ethyl 1-oxo-octahydroquinolizine-2-carboxylate | 75-85 |
| N-(2-(ethoxycarbonyl)ethyl)pipecolic acid ethyl ester | NaH (1.2) | Toluene | Reflux | 6 | Ethyl 8-oxo-octahydroindolizine-7-carboxylate | 70-80 |
| N-(3-(methoxycarbonyl)propyl)proline methyl ester | KOBuᵗ (1.1) | THF | Reflux | 4 | Methyl 1-oxo-octahydropyrrolo[1,2-a]azepine-2-carboxylate | 80-90 |
Note: Yields are typical ranges based on literature for similar Dieckmann cyclizations.
Intramolecular Michael Addition for the Synthesis of Functionalized Piperidine-Fused Rings
The intramolecular Michael addition is a powerful C-C bond-forming reaction that can be utilized for the cyclization of piperidine derivatives containing a nucleophilic β-keto ester and a tethered Michael acceptor (e.g., an α,β-unsaturated ester or ketone). This reaction can be catalyzed by either a base or an acid and often proceeds with high diastereoselectivity.
Experimental Protocol: Base-Catalyzed Intramolecular Michael Addition
This protocol outlines the base-catalyzed intramolecular Michael addition of a piperidine β-keto ester derivative to an α,β-unsaturated ester moiety to form a bicyclic system.
Materials:
-
Ethyl 2-(1-(4-ethoxy-4-oxobut-2-en-1-yl)piperidin-2-yl)-3-oxobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 2-(1-(4-ethoxy-4-oxobut-2-en-1-yl)piperidin-2-yl)-3-oxobutanoate (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel, eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.
Data Presentation
| Substrate | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| Ethyl 2-(1-(but-3-en-1-yl)piperidin-2-yl)-3-oxobutanoate | K₂CO₃ (1.5) | Acetonitrile | 25 | 24 | Ethyl 2-acetyl-1-methyl-octahydroquinolizine-2-carboxylate | 80-90 | >95:5 |
| Methyl 2-(1-(pent-4-enoyl)piperidin-2-yl)-3-oxobutanoate | DBU (0.2) | THF | 0 | 12 | Methyl 1-acetyl-2-oxo-octahydropyrido[1,2-a]azepine-1-carboxylate | 75-85 | 90:10 |
| Ethyl 2-(1-(3-oxobut-1-en-1-yl)piperidin-4-yl)-3-oxobutanoate | TiCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 4 | Ethyl 4-acetyl-2-methyl-3-oxo-2-azaspiro[5.5]undecane-1-carboxylate | 65-75 | 85:15 |
Note: Yields and diastereomeric ratios are representative values based on similar intramolecular Michael additions found in the literature.
Conclusion
The intramolecular cyclization of β-keto ester piperidine derivatives is a robust and versatile strategy for the synthesis of complex, biologically relevant fused and spirocyclic nitrogen-containing heterocycles. The Dieckmann condensation and intramolecular Michael addition, as detailed in these application notes, provide reliable methods for constructing quinolizidinone, indolizidinone, and related bicyclic systems. The provided protocols offer a starting point for the development of synthetic routes towards novel pharmaceutical agents and natural product analogues. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve maximum yields and stereoselectivity.
Application Notes and Protocols: Cbz Deprotection of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate via Hydrogenolysis
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability across a range of chemical conditions.[1] Its removal is frequently accomplished through palladium-catalyzed hydrogenolysis, a method favored for its clean reaction profile and the straightforward work-up, yielding toluene and carbon dioxide as byproducts.[2][3] This process is fundamental in the synthesis of pharmaceuticals and other complex organic molecules where a piperidine core is required. These application notes provide detailed protocols for the deprotection of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate to yield Ethyl 2-(piperidin-4-yl)acetate, a valuable intermediate in drug development. Two primary methods are detailed: catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenolysis using a hydrogen donor.
Chemical Reaction Pathway
The hydrogenolysis of this compound proceeds via the cleavage of the N-Cbz bond, liberating the free piperidine.
References
The Ascendant Role of Spirocyclic Piperidines in Modern Synthesis and Drug Discovery
The inherent three-dimensionality and conformational rigidity of spirocyclic piperidine scaffolds have positioned them as privileged structures in contemporary medicinal chemistry and organic synthesis. These unique molecular architectures offer significant advantages in drug design, leading to compounds with enhanced potency, selectivity, and improved physicochemical properties. This report provides a detailed overview of recent applications in the synthesis of these valuable compounds, complete with experimental protocols and quantitative data to guide researchers in this dynamic field.
Spirocyclic piperidines, characterized by a piperidine ring fused to another ring system at a single shared carbon atom, have garnered considerable attention from the scientific community. Their rigidified structures allow for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][2] This often translates to higher binding affinity and specificity compared to their more flexible, acyclic counterparts.[1] Furthermore, the increased sp3 character of these molecules generally leads to improved aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1][3]
Key Synthetic Strategies and Applications
Recent years have witnessed the development of a diverse array of synthetic methodologies for accessing enantioenriched and structurally complex spirocyclic piperidines. These strategies often employ organocatalysis, transition-metal catalysis, and innovative multi-component reactions to construct the spirocyclic core with high efficiency and stereocontrol.
One notable application lies in the development of novel anticancer agents. For instance, spiro-oxindole piperidine derivatives have been synthesized via an organocatalytic cascade reaction and have been shown to inhibit the MDM2-p53 interaction, a critical pathway in cancer progression.[4] These compounds induce cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this scaffold.
Another significant area of application is in the treatment of parasitic diseases. Spiro-piperidine derivatives have demonstrated potent antileishmanial activity, in some cases superior to the standard drug miltefosine.[5][6] These compounds are believed to exert their effect by targeting the folate pathway in the parasite.[7]
Furthermore, spirocyclic piperidines are being explored as histone deacetylase (HDAC) inhibitors, a promising class of drugs for the treatment of cancer and other diseases.[5] The unique geometry of the spirocyclic scaffold allows for specific interactions within the active site of HDAC enzymes.
Experimental Protocols
To facilitate further research and application, detailed experimental protocols for the synthesis of key spirocyclic piperidine intermediates are provided below.
Protocol 1: Organocatalytic Asymmetric Synthesis of a Spirocyclic Piperidone
This protocol is based on a one-pot, two-step organocatalytic asymmetric synthesis involving a Wolff rearrangement–amidation–Michael–hemiaminalization sequence.[8]
Materials:
-
Cyclic 2-diazo-1,3-diketone (1.0 equiv)
-
Primary amine (1.1 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%)
-
Solvent (e.g., Dichloromethane, DCM)
-
Silver benzoate (AgOBz) (5 mol%)
Procedure:
-
To a solution of the cyclic 2-diazo-1,3-diketone in DCM, add silver benzoate.
-
Stir the mixture at room temperature to facilitate the Wolff rearrangement and formation of an acylketene intermediate.
-
Add the primary amine to the reaction mixture to form the corresponding β-ketoamide.
-
Add the chiral organocatalyst and the α,β-unsaturated aldehyde.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or below) until completion, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Starting Diketone | Amine | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Indane-1,3-dione derivative | Benzylamine | Cinnamaldehyde | 76 | 80:20 | 97 |
| 2 | ... | ... | ... | ... | ... | ... |
Table 1: Representative results for the organocatalytic synthesis of spirocyclic piperidones. Data adapted from reference[8].
Protocol 2: Radical Hydroarylation for Spirocyclic Piperidine Synthesis
This protocol describes the construction of spirocyclic piperidines from linear aryl halide precursors using a photoredox-catalyzed radical cyclization.[9]
Materials:
-
Aryl halide precursor (e.g., N-(4-bromobenzyl)-N-(pent-4-en-1-yl)aniline) (1.0 equiv)
-
Organic photoredox catalyst (e.g., 3DPAFIPN) (1-2 mol%)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA) (2.0 equiv)
-
Solvent (e.g., Acetonitrile, MeCN)
-
Light source (e.g., Blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the aryl halide precursor, photoredox catalyst, and DIPEA in MeCN.
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Olefin Tether | Product | Yield (%) |
| 1 | 4-Bromobenzyl | Pent-4-en-1-yl | Spiro[indoline-3,4'-piperidine] | 85 |
| 2 | ... | ... | ... | ... |
Table 2: Representative yields for the photoredox-catalyzed synthesis of spiropiperidines. Data adapted from reference[9].
Visualizing Synthetic Pathways
To better understand the logic of these synthetic approaches, graphical representations of the experimental workflows are provided.
Caption: Workflow for the organocatalytic synthesis of spirocyclic piperidones.
Caption: Workflow for the photoredox-catalyzed radical hydroarylation.
Signaling Pathway Implication: MDM2-p53 Inhibition
The development of spiro-oxindole piperidines as inhibitors of the MDM2-p53 interaction represents a significant advancement in cancer therapy. The following diagram illustrates this key signaling pathway.
Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole piperidines.
Conclusion
The synthesis and application of spirocyclic piperidine compounds is a rapidly evolving field with profound implications for drug discovery and development. The methodologies outlined in this report provide a foundation for the creation of novel, structurally diverse molecules with tailored biological activities. As synthetic techniques become more sophisticated, we can anticipate the emergence of a new generation of spirocyclic piperidine-based therapeutics targeting a wide range of diseases. The continued exploration of this fascinating class of molecules holds immense promise for advancing human health.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is a versatile building block for the synthesis of diverse molecular scaffolds, particularly those incorporating a piperidine moiety. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals and natural products, valued for its conformational properties and ability to engage in key interactions with biological targets.[1] While direct, extensive literature on the application of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate in solid-phase peptide synthesis (SPPS) is limited, its β-keto ester functionality makes it an ideal candidate for solid-phase organic synthesis (SPOS). SPOS employs methodologies analogous to SPPS, such as the use of a solid support, to facilitate the rapid synthesis and purification of compound libraries.
These application notes provide detailed protocols for the synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate and its proposed application in the solid-phase synthesis of heterocyclic derivatives, which are of significant interest in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is presented in Table 1.
| Property | Value |
| CAS Number | 167414-75-7 |
| Molecular Formula | C₁₈H₂₃NO₅ |
| IUPAC Name | Ethyl 3-(1-(benzyloxycarbonyl)piperidin-4-yl)-3-oxopropanoate |
| Molecular Weight | 333.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DCM, Ethyl Acetate |
Synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate
The synthesis of the title compound can be achieved via a Claisen condensation reaction.[2][3] This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester.[2][3]
Experimental Protocol: Claisen Condensation
-
Reaction Setup: To a solution of ethyl N-Cbz-piperidine-4-carboxylate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous toluene (10 mL/mmol of the carboxylate) under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.5 equivalents) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate.
Caption: Synthesis of the target compound via Claisen condensation.
Application in Solid-Phase Organic Synthesis (SPOS)
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is an excellent building block for the solid-phase synthesis of heterocyclic compound libraries. The β-keto ester moiety can be readily modified to generate diverse structures such as pyrazolones, which are important pharmacophores.[4]
Experimental Workflow: Solid-Phase Synthesis of a Pyrazolone Library
The overall workflow involves the immobilization of the building block onto a solid support, followed by on-resin chemical modification and subsequent cleavage to release the final products.
Caption: General workflow for solid-phase synthesis of pyrazolones.
Protocol 1: Immobilization on Solid Support
The carboxylic acid functionality, after hydrolysis of the ethyl ester, can be used to anchor the molecule to an appropriate resin, such as a Rink Amide resin.
-
Saponification: Hydrolyze Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
-
Activation and Coupling:
-
In a separate vial, dissolve the carboxylic acid (3 equivalents relative to the resin loading) in DMF.
-
Add a coupling agent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated ester solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x), then dry under vacuum.
Protocol 2: On-Resin Synthesis of Pyrazolones
The resin-bound β-keto ester can be cyclized with various hydrazine derivatives to generate a library of pyrazolones.[4]
-
Resin Swelling: Swell the resin-bound building block in DMF.
-
Cyclization Reaction:
-
Prepare a solution of the desired hydrazine derivative (e.g., phenylhydrazine, 5 equivalents) in DMF with a catalytic amount of acetic acid.
-
Add the solution to the resin and heat at 60-80 °C for 8-12 hours.
-
-
Washing: After the reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents.
Protocol 3: Cleavage from Resin
The final pyrazolone derivatives are cleaved from the solid support using an acidic cocktail.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This step also removes the Cbz protecting group.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
-
Purification: Dry the crude product and purify by preparative HPLC.
Data Presentation
The following table summarizes the key parameters for the proposed solid-phase synthesis.
| Step | Reagents and Solvents | Time | Temperature |
| Immobilization | Carboxylic Acid, HBTU, DIPEA, DMF | 4-6 hours | Room Temp. |
| On-Resin Cyclization | Hydrazine Derivative, Acetic Acid, DMF | 8-12 hours | 60-80 °C |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 2-3 hours | Room Temp. |
Conclusion
Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate is a valuable synthetic intermediate. While its direct role in SPPS is not well-documented, its chemical nature makes it highly suitable for solid-phase organic synthesis. The protocols outlined above provide a framework for its use in generating libraries of piperidine-containing heterocyclic compounds, which are of high interest for drug discovery and development. The principles of solid-phase synthesis allow for the efficient and rapid creation of diverse molecular entities for biological screening.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Introduction
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in many drug molecules, and the β-keto ester functionality allows for a variety of subsequent chemical transformations.[1][2] This application note provides a detailed protocol for the scale-up synthesis of this intermediate, focusing on a robust and reproducible method suitable for drug development and manufacturing environments. The described synthesis utilizes a Claisen condensation reaction, a well-established method for the formation of β-keto esters.[3][4]
Overall Reaction Scheme
Experimental Protocols
Materials and Equipment
-
Reactors: 20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet. 50 L jacketed glass reactor for work-up and extraction.
-
Reagents:
-
Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate (EtOAc), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.
Scale-Up Synthesis Protocol (1 kg Scale)
-
Reactor Setup:
-
Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Equip the reactor with a mechanical stirrer, thermocouple, and a dropping funnel.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with anhydrous toluene (8 L) and anhydrous ethyl acetate (4 L).
-
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add sodium ethoxide (0.85 kg, 12.5 mol) to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
-
Addition of Starting Material:
-
In a separate container, dissolve Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate (1.0 kg, 3.6 mol) in anhydrous toluene (2 L).
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding 1M hydrochloric acid (approx. 12.5 L) until the pH of the aqueous layer is between 5 and 6. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to the 50 L reactor.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 2 L).
-
Wash with saturated sodium chloride solution (brine) (2 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate (0.5 kg).
-
Filter off the drying agent.
-
-
Solvent Removal and Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification (Optional):
-
If required, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
For most applications, the crude product is of sufficient purity for use in the next step.
-
Data Presentation
| Parameter | Value |
| Starting Material | Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate |
| Scale | 1.0 kg |
| Sodium Ethoxide | 0.85 kg |
| Solvents | Toluene (10 L), Ethyl Acetate (4 L) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (Crude, by HPLC) | >90% |
| Purity (Purified, by HPLC) | >98% |
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.
-
The quenching process with acid is exothermic and releases gas. Add the acid slowly and with adequate cooling.
-
Use appropriate personal protective equipment (PPE) at all times.
Diagrams
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Notes and Protocols: Functional Group Transformations of the β-Keto Ester Moiety
For Researchers, Scientists, and Drug Development Professionals
The β-keto ester moiety is a cornerstone in synthetic organic chemistry, valued for its versatility and the presence of multiple reactive sites. This functionality serves as a key building block in the synthesis of a wide array of molecules, including pharmaceuticals, natural products, and agrochemicals. The strategic manipulation of the β-keto ester group through various chemical transformations allows for the construction of complex molecular architectures.
These application notes provide a detailed overview of several key functional group transformations of the β-keto ester moiety. Each section includes detailed experimental protocols, quantitative data summarized for easy comparison, and diagrams illustrating reaction pathways and workflows.
Alkylation of the α-Carbon
Alkylation of the α-carbon of β-keto esters is a fundamental carbon-carbon bond-forming reaction. The acidity of the α-protons (pKa ≈ 10-11) allows for their facile removal by a suitable base to form a stabilized enolate, which can then act as a nucleophile.
A common method for this transformation is the acetoacetic ester synthesis, which ultimately yields a ketone after hydrolysis and decarboxylation.[1] The reaction proceeds by deprotonating the β-keto ester with an alkoxide base, followed by an SN2 reaction with an alkyl halide to form an alkylated intermediate.[1]
Experimental Protocol: C-Alkylation of Ethyl Benzoylacetate
This protocol describes the alkylation of ethyl benzoylacetate with ethyl bromide under solid-liquid phase-transfer catalysis (PTC) conditions.[2]
Materials:
-
Ethyl benzoylacetate
-
Anhydrous potassium carbonate
-
Benzalkonium chloride (Phase-Transfer Catalyst)
-
Ethyl bromide
-
50% aqueous NaOH
-
Aqueous HCl
-
Hexane
-
TLC plates (silica gel)
-
Acetone (mobile phase)
Procedure:
-
In a flask equipped with a magnetic stirrer, vigorously stir a mixture of ethyl benzoylacetate (8 g, 42 mmol), benzalkonium chloride (2 g), and anhydrous potassium carbonate (8.62 g, 62 mmol, 1.5 mol. equivalent) at room temperature. A bright yellow color should develop.[2]
-
Slowly add ethyl bromide (5.5 g, 50 mmol, 1.2 mol. equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by TLC.[2]
-
For hydrolysis and decarboxylation, make the reaction mixture strongly basic with 50% aqueous NaOH and heat at reflux for several hours.[2]
-
Cautiously protonate the sodium salt with aqueous HCl.
-
Separate the organic layer using hexane.
-
Remove the solvent and heat the residue at 120°C for 15 minutes to decarboxylate the β-keto acid.[2]
Quantitative Data: Alkylation of β-Keto Esters
| β-Keto Ester | Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethyl benzoylacetate | Ethyl bromide | K₂CO₃ | Benzalkonium chloride | None | 4 | RT | Not specified | [2] |
Halogenation of the α-Carbon
The α-halogenation of β-keto esters provides valuable synthetic intermediates that can undergo subsequent nucleophilic substitution reactions. This transformation allows for the introduction of a halogen atom at the α-position, which can then be displaced by various nucleophiles to construct quaternary stereogenic centers.[3]
Experimental Protocol: Asymmetric α-Chlorination
This protocol details the enantioselective α-chlorination of a β-keto ester using a chiral catalyst.[4]
Materials:
-
β-Keto ester substrate (e.g., methyl indanone carboxylate)
-
Chiral Cinchona alkaloid-based catalyst
-
Potassium fluoride (KF)
-
N-chlorosuccinimide (NCS)
-
Toluene
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a mixture of the β-keto ester substrate (0.2 mmol), the chiral catalyst (0.001 mmol), and solid KF (2 equivalents) in toluene (1 mL).[4]
-
Stir the mixture at room temperature for 20 minutes.
-
Cool the mixture to the appropriate temperature.
-
Add N-chlorosuccinimide (0.21 mmol) in one portion.[4]
-
Conduct the reaction for 5–80 minutes at this temperature.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to dryness.[4]
Quantitative Data: Enantioselective α-Chlorination of β-Keto Esters
| Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Methyl indanone carboxylate | 0.5 | KF | Toluene | 5 | RT | up to <99 | up to 97 | [4] |
| Various cyclic & acyclic β-keto esters | 10 (Cu(OTf)₂) / 12 (ligand) | - | Not specified | Not specified | Not specified | High | up to 98 | [3] |
Decarboxylation
β-Keto acids, which can be readily formed by the hydrolysis of β-keto esters, undergo facile decarboxylation upon heating to yield ketones.[5][6] This reaction proceeds through a cyclic, six-membered transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[5][7]
Experimental Workflow: Decarboxylation of β-Keto Esters
Caption: Workflow for the conversion of a β-keto ester to a ketone.
Experimental Protocol: Crown Ether Catalyzed Decarbalkoxylation
This protocol describes a one-pot, two-step procedure for the decarbalkoxylation of malonic esters, which is applicable to β-keto esters.[8]
Materials:
-
Malonic ester or β-keto ester
-
Potassium hydroxide
-
18-Crown-6 ether
-
Benzene
-
Ethanol
Procedure:
-
Hydrolysis: The initial step involves the hydrolysis of the ester.
-
Decarboxylation: For the decarboxylation step, remove the ethanol by distillation from the refluxing reaction mixture while concurrently adding benzene to maintain an approximately constant volume.[8]
-
This process leads to high conversion after 24 hours.[8]
Quantitative Data: Decarboxylation of a Malonate Half-Ester
| Substrate | Catalyst | Solvent | Time (h) | Temp (°C) | Conversion/Yield (%) | Reference |
| Ethyl hydrogen butylmalonate | 18-Crown-6 | Benzene | 5 | Reflux | 72 (yield) | [8] |
| Ethyl hydrogen butylmalonate | 18-Crown-6 | Benzene | 16 | Reflux | 81 (yield) | [8] |
| Ethyl hydrogen butylmalonate | 18-Crown-6 | Benzene | 24 | Reflux | 97 (conversion), 84 (yield) | [8] |
Reduction of the Ketone Carbonyl
The selective reduction of the ketone functionality in a β-keto ester leads to the formation of a β-hydroxy ester, a valuable chiral building block. Both chemical and biocatalytic methods are employed for this transformation, with biocatalysis often offering high stereoselectivity.
Experimental Protocol: Biocatalytic Reduction with Baker's Yeast
Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductases that can asymmetrically reduce the carbonyl group of β-keto esters.[9]
General Procedure: While a specific detailed protocol from the provided abstracts is not available, a general procedure involves incubating the β-keto ester with a suspension of baker's yeast in a suitable medium (often containing a sugar like glucose as a co-factor source) under controlled temperature and pH. The reaction progress is monitored, and the product is then extracted and purified.
Quantitative Data: Asymmetric Reduction of β-Keto Esters
| Substrate | Biocatalyst | Product Configuration | Yield (%) | ee (%) | Reference |
| Ethyl benzoylacetate | Saccharomyces cerevisiae | (S)-(-)-3-hydroxy-3-phenylpropionate | Moderate | Optically pure | [9] |
| Ethyl 2-oxocyclohexanecarboxylate | Saccharomyces cerevisiae | (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate | Moderate | Optically pure | [9] |
| Various β-keto esters | (S)-1-phenylethanol dehydrogenase (PEDH) | (S)-alcohols | Not specified | High | [10] |
Acylation
Acylation of β-keto esters can occur at the α-carbon or, under specific conditions, at the γ-carbon via the dianion. Acylation of the dianion of simple β-keto esters can yield β,δ-diketo esters.[11]
Experimental Protocol: One-Pot Synthesis of β-Keto Esters via Acylation and Deacetylation
This protocol describes the synthesis of β-keto esters from acyl chlorides and sodium ethyl acetoacetate.[12]
Materials:
-
Sodium
-
Absolute Ethanol (EtOH)
-
Ethyl acetoacetate
-
Acyl chloride
-
Toluene
-
Water
-
2 M aqueous HCl
-
Saturated aqueous NaCl
-
Anhydrous MgSO₄
Procedure:
-
Prepare a solution of sodium (1.1 equiv) in commercial absolute EtOH and cool to 0 °C.[12]
-
Add ethyl acetoacetate (1.1 equiv) dropwise.
-
Add the acyl chloride (1.0 equiv) dropwise. If the acyl chloride is a solid, dissolve it in a minimal amount of THF before addition.[12]
-
Reflux the resulting suspension for 12 hours. This extended heating also effects the deacetylation.[12]
-
Dilute the mixture with 96% EtOH, filter through a pad of Celite, and evaporate the solvent.
-
Add toluene and H₂O to the residue and adjust the pH to 1–2 with 2 M aq HCl.[12]
-
Separate the organic phase, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Acylation of β-Keto Ester Dianion
Caption: Pathway for the formation of a β,δ-diketo ester.
Transesterification
Transesterification is a crucial transformation for modifying the ester group of a β-keto ester, often necessary for subsequent synthetic steps or to alter the physical properties of the molecule.[13][14] This reaction is typically catalyzed by acids, bases, or enzymes.[13]
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol describes a mild, solvent-free method for the transesterification of β-keto esters using an immobilized lipase.[15]
Materials:
-
β-Keto ester (e.g., methyl or ethyl ester)
-
Alcohol (primary or secondary)
-
Immobilized Candida antarctica lipase B (CALB)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Create a homogeneous mixture of the alcohol (5 mmol) and the β-keto ester (40 mmol).[15]
-
Add 10% (w/w of alcohol) of the immobilized CALB catalyst.
-
Swirl the mixture in a flask connected to a rotary evaporator at 40°C and 10 torr to remove the liberated ethanol or methanol.[15]
-
After 8 hours, filter the reaction mixture and rinse the lipase beads with CH₂Cl₂.
-
Concentrate the filtrate and purify the product by chromatography.[15]
-
The immobilized lipase can be reused after washing with CH₂Cl₂ and drying.
Quantitative Data: Lipase-Catalyzed Transesterification
| β-Keto Ester | Alcohol | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| Methyl or Ethyl β-keto esters | Various aliphatic alcohols | Immobilized CALB | 40°C, 10 torr, solvent-free | 8 | >90 | [15] |
Synthesis of Heterocycles
β-Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds due to their dual electrophilic and nucleophilic character.[16] They are key starting materials in well-known reactions such as the Hantzsch pyridine synthesis, Knorr pyrrole synthesis, and Biginelli reaction.
For instance, the reaction of the dianion of a β-keto ester with a nitrile can lead to the formation of 5-amino-3-keto-4-pentenoates, which may subsequently cyclize to form 4-hydroxypyridones.[11]
Logical Relationship: Heterocycle Synthesis from β-Keto Esters
Caption: Pathways to various heterocycles from β-keto esters.
References
- 1. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic approach is a Claisen condensation reaction. This involves the acylation of an N-Cbz-protected piperidine precursor, typically Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate or a related ester, with a source of the ethoxycarbonylacetyl group. Common reagents for this transformation include ethyl acetate in the presence of a strong, non-nucleophilic base, or the use of a more reactive acylating agent like ethyl malonyl chloride.
Q2: What are the critical parameters to control for maximizing the yield?
A2: Several factors are crucial for achieving high yields in this synthesis:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the strong base and lead to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Strong, Non-nucleophilic Base: A full equivalent of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) is essential to drive the reaction to completion by deprotonating the resulting β-keto ester.[1]
-
Temperature Control: The initial deprotonation of the piperidine ester is typically performed at low temperatures (e.g., -78 °C) to control the reaction rate and prevent side reactions. The subsequent acylation may be carried out at a slightly higher temperature.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts, making purification more challenging.
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reaction of concern is the self-condensation of the starting piperidine ester if it possesses an enolizable proton. Other potential issues include hydrolysis of the ester groups if water is present, and side reactions involving the benzyl protecting group under harsh basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By comparing the TLC profile of the reaction mixture with the starting materials, you can observe the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the β-keto ester product.[2]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction observed on TLC. | Inactive or insufficient base. | - Use a fresh batch of a strong, non-nucleophilic base (e.g., LDA, NaH).- Ensure anhydrous reaction conditions as moisture will quench the base. |
| Low reaction temperature. | - Allow the reaction to warm gradually to the optimal temperature after the initial low-temperature deprotonation. | |
| Low yield with unreacted starting material. | Insufficient amount of base. | - Use at least one full equivalent of a strong base to ensure complete deprotonation of the product, driving the equilibrium forward.[1] |
| Reaction time is too short. | - Continue to monitor the reaction by TLC until the starting material is consumed. | |
| Formation of multiple products. | Presence of water leading to hydrolysis. | - Use anhydrous solvents and oven-dried glassware. |
| Self-condensation of starting material. | - This is more likely if the starting ester is highly enolizable. Consider using a less reactive base or lower temperatures. | |
| Impure starting materials. | - Purify starting materials before use. | |
| Product decomposes during workup. | Acidic or basic conditions are too harsh. | - Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) to neutralize the reaction mixture. |
| High temperatures during purification. | - Use column chromatography at room temperature for purification. Avoid distillation at high temperatures as β-keto esters can be thermally unstable. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via a Claisen-type condensation is provided below. Please note that optimization of specific conditions may be necessary.
Materials:
-
Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate
-
Ethyl acetate (anhydrous)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Acylation: To the reaction mixture, add anhydrous ethyl acetate (2.0 eq) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate | C₁₆H₂₁NO₄ | 291.34 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 |
| This compound | C₁₈H₂₃NO₅ | 333.38 |
Table 2: Typical Reaction Conditions and Expected Yields
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) |
| LDA | THF | -78 to RT | 12-16 | 60-80 |
| NaH | THF/DMF | 0 to RT | 8-12 | 50-70 |
| t-BuOK | THF | 0 to RT | 10-14 | 55-75 |
Note: Yields are highly dependent on specific reaction conditions and purification efficiency.
Visualizations
Caption: Synthesis pathway for the target compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between parameters and yield.
References
preventing side reactions in β-keto ester condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions encountered during β-keto ester condensation reactions, such as the Claisen and Dieckmann condensations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired β-Keto Ester
Q1: My Claisen/Dieckmann condensation is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A primary reason is the reversibility of the initial condensation step. The reaction is driven to completion by the deprotonation of the product β-keto ester, which is significantly more acidic than the starting ester.[1][2] Ensure you are using at least a stoichiometric equivalent of base, as it is consumed in this final deprotonation step.[3][4] Other factors include incomplete reaction, suboptimal temperature, or competing side reactions.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Use at least one full equivalent of the alkoxide base. The final, irreversible deprotonation of the β-keto ester product drives the reaction forward.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or gradually increasing the temperature.[6]
-
Ensure Anhydrous Conditions: Water can hydrolyze the ester starting material and the alkoxide base, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Check Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction. Use purified reagents and solvents.
Issue 2: Presence of Transesterification Products
Q2: I am observing a mixture of ester products instead of my desired β-keto ester. What causes this and how can it be prevented?
A2: This issue, known as transesterification, occurs when the alkoxide base used does not match the alkoxy group of the starting ester.[7] For example, using sodium methoxide with an ethyl ester can result in the formation of a methyl ester, leading to a mixture of products.[8]
Troubleshooting Steps:
-
Match the Alkoxide Base to the Ester: The most effective way to prevent transesterification is to use an alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters).[9][10]
-
Use a Non-Nucleophilic Base: In mixed (crossed) Claisen condensations, a non-nucleophilic strong base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one ester before adding the second ester. This prevents transesterification.[5]
Issue 3: Formation of Carboxylic Acid Byproducts (Hydrolysis)
Q3: My reaction mixture contains carboxylic acids, and the yield of my β-keto ester is low. Why is this happening?
A3: The presence of carboxylic acids indicates hydrolysis of the ester starting material. This is typically caused by the use of hydroxide bases (e.g., NaOH, KOH) or the presence of water in the reaction mixture.[3][4] Hydroxide ions can act as nucleophiles and attack the ester carbonyl, leading to saponification.
Troubleshooting Steps:
-
Avoid Hydroxide Bases: Do not use hydroxide bases for Claisen or Dieckmann condensations. Use alkoxide bases instead.[3][10]
-
Ensure Anhydrous Conditions: As mentioned for improving yield, thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis.
Issue 4: Dimerization in Dieckmann Condensation
Q4: I am attempting a Dieckmann condensation to form a medium or large ring, but I am primarily isolating a dimeric product. How can I favor the intramolecular reaction?
A4: The Dieckmann condensation is most effective for forming 5- and 6-membered rings.[11][12] For medium (7-membered) and larger rings, intermolecular condensation (dimerization) can become a significant side reaction.[13]
Troubleshooting Steps:
-
High Dilution Conditions: Performing the reaction at high dilution favors the intramolecular cyclization over the intermolecular dimerization. This is achieved by slowly adding the diester to a solution of the base.
-
Choice of Base and Solvent: The use of sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK) or LDA, in aprotic solvents like tetrahydrofuran (THF) can minimize side reactions.[13] Non-polar solvents like toluene may also reduce side reactions.[13]
Issue 5: Self-Condensation in Crossed Claisen Condensations
Q5: In my crossed Claisen condensation, I am getting a mixture of products, including the self-condensation product of my enolizable ester. How can I improve the selectivity?
A5: When two different esters that can both form enolates are used, a mixture of up to four products can be obtained, significantly reducing the yield of the desired crossed product.[1][14]
Troubleshooting Steps:
-
Use a Non-Enolizable Ester: The most effective strategy is to use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as aromatic esters (e.g., benzoates) or carbonates.[14]
-
Stoichiometry Control: Use an excess of the non-enolizable ester to increase the probability of the desired crossed condensation.[1]
-
Directed Claisen Condensation: Use a strong, non-nucleophilic base like LDA to quantitatively form the enolate of the desired nucleophilic ester first. Then, slowly add the second (electrophilic) ester to the reaction mixture.[15]
Data Presentation
Table 1: Approximate pKa Values of Compounds Involved in β-Keto Ester Condensation
| Compound Type | Example | Approximate pKa |
| Ester (α-proton) | Ethyl acetate | 25[1] |
| Ketone (α-proton) | Acetone | 19-20 |
| Alcohol | Ethanol | 16-17[1] |
| β-Keto Ester (α-proton) | Ethyl acetoacetate | 11[1] |
This table provides context for the acidity of the various protons involved in the reaction, highlighting why the deprotonation of the β-keto ester product is the thermodynamic driving force.
Experimental Protocols
Protocol 1: General Procedure for a Classic Claisen Condensation (Synthesis of Ethyl Acetoacetate)
-
Preparation: Ensure all glassware is thoroughly oven-dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.
-
Reaction: To the sodium ethoxide solution, add ethyl acetate (2 equivalents) dropwise at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for a specified time (typically several hours), monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and an excess of dilute acid (e.g., 1 M HCl) to neutralize the mixture and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Protocol 2: General Procedure for a Dieckmann Condensation (Synthesis of a Cyclic β-Keto Ester)
-
Preparation: As with the Claisen condensation, all equipment must be dry, and the reaction should be run under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask, place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Diester: Add the diester dropwise to the base solution at room temperature with efficient stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize it by pouring it into a mixture of ice and dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the resulting cyclic β-keto ester, typically by distillation or chromatography.
Visualizations
Logical Workflow for Troubleshooting β-Keto Ester Condensation
Caption: A logical workflow for troubleshooting common issues in β-keto ester condensations.
Signaling Pathway of the Claisen Condensation and Common Side Reactions
Caption: The reaction pathway of the Claisen condensation and common side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fiveable.me [fiveable.me]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Cbz Deprotection of Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the carboxybenzyl (Cbz) deprotection of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection of piperidine derivatives?
The most prevalent and generally efficient method for Cbz deprotection is catalytic hydrogenation.[1] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂).[1] The reaction is favored for its mild, neutral pH conditions and the generation of clean byproducts, toluene and carbon dioxide, which are easily removed.[1][2]
Q2: What are the primary challenges faced during the Cbz deprotection of piperidine derivatives?
Common challenges include incomplete or sluggish reactions, catalyst poisoning, and the occurrence of side reactions.[1] Incomplete reactions can be due to poor catalyst activity, insufficient hydrogen pressure, or catalyst poisoning.[1] Catalyst poisoning is a significant issue, often caused by sulfur-containing impurities in the substrate or reagents.[1] Side reactions may involve the reduction of other functional groups within the molecule.[1]
Q3: When should I consider an alternative to catalytic hydrogenation for Cbz deprotection?
Alternative methods should be considered when your piperidine derivative contains functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or certain aryl halides.[1][2] Additionally, if your substrate contains sulfur, which can poison the palladium catalyst, methods like acid-mediated cleavage or nucleophilic cleavage are more suitable.[1]
Q4: Can the deprotected piperidine product inhibit the catalyst?
Yes, the resulting free amine of the piperidine can coordinate to the palladium catalyst, leading to product inhibition and slowing down the reaction. Adding a small amount of a weak acid, such as acetic acid, can protonate the piperidine nitrogen, reducing its coordination to the catalyst and improving the reaction rate.
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenation
My Cbz deprotection of a piperidine derivative using Pd/C and H₂ is very slow or does not go to completion. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete hydrogenation reaction. A systematic approach to troubleshooting is outlined below.
Potential Causes & Solutions
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).
-
Solution: Ensure the starting material is of high purity. If the substrate contains a sulfur moiety, consider alternative deprotection methods like acid-catalyzed cleavage.[1]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time.
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also be beneficial.[2]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be adequate for some substrates.
-
Solution: Increase the hydrogen pressure, for example, by using a Parr hydrogenation apparatus. Pressures up to 50 psi or higher can significantly accelerate the reaction.[1]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected piperidine can inhibit the catalyst.
-
Solution: Add a small amount of a weak acid like acetic acid to the reaction mixture.
-
Issue 2: Side Reactions During Deprotection
I am observing unexpected side products during the Cbz deprotection of my substituted piperidine.
The nature of the side products depends on the deprotection method used.
Catalytic Hydrogenation
-
Side Reaction: Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers).[1][2]
Acid-Catalyzed Deprotection (e.g., HBr in Acetic Acid)
-
Side Reaction: Acetylation of the deprotected piperidine amine by the acetic acid solvent.[1]
-
Solution: Use a non-nucleophilic acid and solvent system, such as HCl in dioxane or isopropanol.[1]
-
Data Presentation: Comparison of Cbz Deprotection Methods
The following tables summarize quantitative data for various Cbz deprotection methods.
| Method | Reagents/Catalyst | Solvent(s) | Temperature | Pressure | Typical Reaction Time | Typical Yield |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | MeOH, EtOH | Room Temp. | 1 atm - 3 bar | 4 - 72 hours | Up to 95%+ |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | i-PrOH | Microwave | N/A | ~10 minutes | High |
| Acid-Catalyzed Cleavage | IPA·HCl | IPA | 65-75 °C | N/A | 4 hours | High |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 °C | N/A | Not specified | High |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol outlines the standard procedure for Cbz deprotection of piperidine derivatives using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected piperidine derivative
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol%)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected piperidine derivative (1.0 equivalent) in a suitable solvent like MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution.
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus and flush with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter with water before disposal.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected piperidine derivative. Further purification can be performed if necessary.
Protocol 2: Acid-Catalyzed Deprotection using Isopropanol Hydrochloride (IPA·HCl)
This method is a practical alternative to catalytic hydrogenation, especially for large-scale synthesis.[4]
Materials:
-
Cbz-protected piperidine derivative
-
Isopropanol hydrochloride (IPA·HCl)
-
Ethyl acetate
Procedure:
-
To a clean, dry round-bottom flask, add the Cbz-protected piperidine derivative (e.g., 50 g) and IPA·HCl (e.g., 1000 ml) at 20-30°C and stir for 15 minutes.[4]
-
Heat the reaction mixture to 65-75°C and maintain this temperature for approximately 4 hours.[4]
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture to 45-55°C and distill off the solvent under vacuum.[4]
-
Add ethyl acetate to the crude product, stir, and then cool to 20-30°C.[4]
-
Filter the solid product, wash with ethyl acetate, and dry to obtain the deprotected piperidine hydrochloride salt.[4]
Visualizations
References
purification of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate by column chromatography
Topic: Purification of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice and experimental protocols for the purification of this compound via column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended stationary phase and mobile phase system for this purification?
A2: Standard silica gel (200-300 mesh) is the most commonly used stationary phase.[1] A typical mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[2][3] A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is highly recommended to achieve optimal separation from both less polar and more polar impurities.[4]
Q2: My product appears to be degrading on the silica gel column, leading to low yields. What can I do?
A2: this compound is a β-keto ester, which can be sensitive to the acidic nature of standard silica gel, potentially causing hydrolysis or other degradation.[4] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by making a slurry in your starting eluent containing a small amount of a base, such as 0.5-1% triethylamine (TEA), before packing the column.[4]
-
Use an alternative stationary phase: Consider using a neutral stationary phase like alumina if decomposition persists.[4][5]
-
Check for stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) appear.[5]
Q3: The product is not eluting from the column, even after I've passed a large volume of solvent.
A3: This issue typically arises from a few possibilities:
-
The mobile phase is not polar enough: Your chosen eluent system may be too non-polar. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4]
-
The compound has decomposed on the column: As mentioned in Q2, the compound may have degraded and is now irreversibly adsorbed to the silica.[5]
-
You are using the wrong solvent: Double-check that you have prepared the eluent with the correct solvents.[5]
-
Fractions are too dilute: It is possible the compound has eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[5]
Q4: The product is eluting too quickly (high Rf), co-eluting with non-polar impurities.
A4: If your product is in the solvent front or eluting very early, the mobile phase is too polar.[4] You should start with a less polar solvent mixture (a higher percentage of hexanes/heptane) to ensure the compound interacts sufficiently with the stationary phase. An ideal starting Rf value on a TLC plate for good separation is typically between 0.2 and 0.4.
Q5: My collected fractions show significant peak tailing or are very broad on TLC.
A5: Peak tailing can be caused by several factors:
-
Keto-enol tautomerism: This is an inherent property of β-keto esters and can lead to broader peaks.[4]
-
Column overloading: Too much sample was loaded onto the column. For difficult separations, a sample-to-silica mass ratio of 1:50 or 1:100 is recommended.
-
Poorly packed column: Air bubbles or channels in the silica bed can lead to an uneven flow and distorted bands.[6] Ensure the column is packed uniformly.
-
Sample solubility: If the sample is not fully soluble in the eluent, it can cause streaking. If solubility is an issue, consider using the dry loading method.[7]
Q6: What are the common impurities I should expect?
A6: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1-(benzyloxycarbonyl)-4-piperidone (N-Cbz-4-piperidone) and reagents used for forming the keto-ester side chain.[3] Side-products from self-condensation reactions are also possible.[4] If benzyl chloride was used in an earlier step, impurities like benzaldehyde could also be present.[8]
Data Presentation
The following table summarizes key quantitative parameters for the column chromatography purification.
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (200-300 mesh) | Neutral alumina can be an alternative if degradation occurs.[4][5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 or 90:10 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[4][9] |
| Typical Rf Value | ~0.3 | In a 3:1 Hexane/EtOAc system (this is for a related compound and serves as a good starting point).[2] |
| Solvent Modifier | 0.5-1% Triethylamine (TEA) | Add to the eluent to deactivate acidic silica sites and prevent product degradation.[4] |
| Sample Loading Ratio | 1:30 to 1:100 (Crude:Silica) | Use a higher ratio for more difficult separations. |
Experimental Protocols
This protocol provides a general procedure for the purification. Always perform TLC analysis first to determine the optimal solvent system.
1. Preparation and Packing the Column (Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).[4]
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure the silica packs into a uniform, compact bed without air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
2. Loading the Sample
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).[7]
-
Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[7]
-
Drain the solvent until the sample has been fully adsorbed onto the silica.
-
Carefully add the initial eluent to the column.
-
-
Dry Loading (Recommended for samples with poor solubility):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[7]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully pour this powder onto the top layer of sand in the packed column.
-
3. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or inert gas) to begin the elution process at a steady drip rate.
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
Monitor the separation by performing TLC analysis on the collected fractions.[4] Spot every few fractions on a TLC plate to track the elution of the product and any impurities.
4. Product Isolation
-
Once the TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound, which is typically a white to off-white solid or viscous oil.[10]
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow for common issues encountered during the column chromatography process.
References
- 1. rsc.org [rsc.org]
- 2. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]
- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. indiamart.com [indiamart.com]
Technical Support Center: Purification of Cbz-Cl (Benzyl Chloroformate)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Cbz-Cl (benzyl chloroformate) starting material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial Cbz-Cl?
A1: Commercial Cbz-Cl, also known as benzyl chlorocarbonate or Z-chloride, typically has a purity of 95-98%.[1] Common impurities include:
-
Benzyl Chloride: Often present in significant amounts (up to 2.0%).[1]
-
Benzyl Alcohol: A product of hydrolysis from exposure to moisture.[2][3]
-
Toluene: Can be a residual solvent from the manufacturing process.
-
Hydrogen Chloride (HCl) and Carbon Dioxide (CO₂): These are degradation products formed from the slow decomposition of Cbz-Cl, especially in the presence of moisture.[2][3]
-
Phosgene: A highly toxic starting material for Cbz-Cl synthesis that can be present in trace amounts.[1]
-
Iron and other metal salts: Can catalyze the decomposition of Cbz-Cl and originate from storage containers.[2][3]
Q2: Why is it important to purify Cbz-Cl before use?
A2: Impurities in Cbz-Cl can lead to several issues in organic synthesis, particularly in peptide synthesis where it is used as a protecting group for amines.[3] These issues include:
-
Side Reactions: Impurities like benzyl chloride can react with the substrate, leading to the formation of undesired byproducts.
-
Reduced Yields: Impurities lower the effective concentration of Cbz-Cl, potentially leading to incomplete reactions and lower product yields.
-
Difficult Purification: Byproducts formed from impurities can complicate the purification of the desired product.
-
Inaccurate Stoichiometry: The presence of impurities can lead to inaccurate calculations of reagent amounts.
-
Safety Hazards: Phosgene is extremely toxic, and the decomposition of Cbz-Cl can lead to a buildup of pressure from HCl and CO₂ gas.[2][4]
Q3: What are the primary methods for purifying Cbz-Cl?
A3: The most common methods for purifying Cbz-Cl are:
-
Flushing with a Dry, Inert Gas: This removes dissolved gases like HCl and CO₂.
-
Washing with a Mild Base: An aqueous solution of a weak base, such as sodium bicarbonate, can be used to neutralize acidic impurities like HCl.
-
Fractional Vacuum Distillation: This is the most effective method for separating Cbz-Cl from non-volatile impurities (like salts) and other volatile impurities with different boiling points (like toluene, benzyl chloride, and benzyl alcohol).
Q4: How should I store purified Cbz-Cl?
A4: Purified Cbz-Cl is sensitive to moisture, heat, and light. It should be stored in a tightly sealed, dry, glass container under an inert atmosphere (e.g., nitrogen or argon).[5] To minimize decomposition, it is best to store it at low temperatures (2-8 °C) in a refrigerator.[5] Some commercial preparations are stabilized with a small amount of anhydrous sodium carbonate.
Troubleshooting Guides
Issue 1: Pressure Buildup in Cbz-Cl Bottle
-
Question: My bottle of Cbz-Cl seems to be under pressure. Is this normal and what should I do?
-
Answer: Yes, this is a common issue. Cbz-Cl can slowly decompose to form benzyl chloride and CO₂ gas, or hydrolyze with trace moisture to produce HCl and CO₂. This gas evolution can cause pressure buildup in the bottle. To safely relieve the pressure, cool the bottle in an ice bath and then slowly and carefully vent the cap in a well-ventilated fume hood.
Issue 2: Yellowing of Cbz-Cl
-
Question: My Cbz-Cl has turned yellow. Can I still use it?
-
Answer: A yellow color often indicates the presence of impurities due to decomposition. While it might still be usable for some applications, for sensitive reactions, it is highly recommended to purify the Cbz-Cl by vacuum distillation to remove these colored impurities and degradation products.
Issue 3: Evolution of White Fumes During Handling
-
Question: When I open the bottle of Cbz-Cl, I see white fumes. What are they?
-
Answer: The white fumes are likely due to the reaction of HCl gas (an impurity or decomposition product) with moisture in the air to form a fine mist of hydrochloric acid.[2][3] This highlights the importance of handling Cbz-Cl in a well-ventilated fume hood and minimizing its exposure to the atmosphere.
Issue 4: Low Yields in Cbz-Protection Reactions
-
Question: I am getting low yields in my Cbz-protection reaction. Could the quality of my Cbz-Cl be the problem?
-
Answer: Yes, impure Cbz-Cl is a common cause of low yields. Impurities such as benzyl alcohol can compete with your amine substrate for reaction with Cbz-Cl, while other impurities simply lower the effective concentration of the reagent. Purifying your Cbz-Cl by vacuum distillation is recommended. Also, ensure your reaction conditions are anhydrous if water-sensitive reagents are involved.
Data Presentation
| Impurity | Typical Content in Commercial Cbz-Cl | Purification Method | Expected Purity After Purification | Analytical Method for Detection |
| Benzyl Chloride | ≤ 2.0% | Fractional Vacuum Distillation | Significantly reduced, depending on distillation efficiency | GC-MS, ¹H NMR |
| Benzyl Alcohol | ≤ 0.1% | Fractional Vacuum Distillation | Significantly reduced | GC-MS, ¹H NMR |
| Hydrogen Chloride | ≤ 0.1% | Flushing with dry N₂/Ar, or washing with NaHCO₃(aq) | Below detection limits | Acid-base titration |
| Phosgene | ≤ 0.1% | Not typically removed by standard lab procedures. | Trace amounts may remain. Handle with extreme caution. | Specialized tests (e.g., iodometry) |
| Toluene | Variable (solvent residue) | Fractional Vacuum Distillation | Can be effectively removed | GC-MS, ¹H NMR |
Experimental Protocols
Protocol 1: Purification of Cbz-Cl by Washing and Drying
This protocol is suitable for removing acidic impurities and small amounts of water.
-
Neutralization: In a separatory funnel, dissolve the Cbz-Cl in an equal volume of a dry, inert solvent like diethyl ether or dichloromethane.
-
Wash the organic solution carefully with a cold, saturated aqueous solution of sodium bicarbonate. Gently swirl and vent the funnel frequently to release the CO₂ gas produced.
-
Continue washing until no more gas evolves.
-
Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water.
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Let the mixture stand for at least 30 minutes, with occasional swirling.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining liquid is the purified Cbz-Cl.
Protocol 2: Purification of Cbz-Cl by Fractional Vacuum Distillation
This is the most effective method for obtaining high-purity Cbz-Cl.
Safety Note: Cbz-Cl can decompose upon heating, especially in the presence of impurities.[4] Distillation should be performed under vacuum to lower the boiling point and minimize thermal stress. The apparatus must be scrupulously clean and dry to prevent decomposition.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux or packed column to improve separation. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Pre-treatment: It is advisable to first wash and dry the crude Cbz-Cl as described in Protocol 1 to remove acidic impurities that can catalyze decomposition during distillation.
-
Distillation:
-
Add the pre-treated Cbz-Cl to the distillation flask along with a magnetic stir bar (boiling chips are not effective under vacuum).
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvent and more volatile impurities like toluene and benzyl chloride.
-
Collect the main fraction of Cbz-Cl at the appropriate boiling point for the applied pressure (e.g., approx. 103 °C at 20 mmHg).
-
Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities and potentially hazardous residues.
-
-
Storage: Store the purified, colorless Cbz-Cl under an inert atmosphere in a tightly sealed container in the refrigerator.
Mandatory Visualization
Caption: Workflow for the purification of Cbz-Cl.
Caption: Major decomposition pathways of Cbz-Cl.
References
Technical Support Center: Managing Catalyst Poisoning in Cbz Hydrogenolysis
Welcome to the technical support center for managing catalyst poisoning during the Carbobenzyloxy (Cbz) deprotection of amines via hydrogenolysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Cbz hydrogenolysis?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst (most commonly Palladium on Carbon - Pd/C) by chemical substances present in the reaction mixture. These "poisons" bind to the active sites of the catalyst, preventing it from facilitating the cleavage of the Cbz group, which leads to slow or incomplete reactions.
Q2: What are the most common catalyst poisons in Cbz hydrogenolysis?
A2: The most notorious catalyst poisons for palladium catalysts are sulfur and nitrogen-containing compounds.[1]
-
Sulfur Compounds: Thiols, thioethers, disulfides, and residual sulfur-containing reagents are strong poisons for palladium catalysts.[1] Even trace amounts can significantly hinder the reaction.
-
Nitrogen Compounds: While the amine product of the deprotection can itself inhibit the catalyst, other nitrogen-containing functional groups, such as pyridines, quinolines, and some amides, can also act as poisons by strongly coordinating to the palladium surface.[2]
Q3: How can I tell if my catalyst is poisoned?
A3: The primary indicator of catalyst poisoning is a sluggish or stalled reaction, even with a fresh batch of catalyst and an adequate hydrogen source. You might observe the reaction starting but then stopping before completion. If you have previously run the same reaction successfully with the same substrate and seeing a significant decrease in performance, poisoning is a likely culprit.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the extent of deactivation. Mild poisoning by some nitrogen compounds can sometimes be reversed by washing the catalyst. Severe poisoning, especially by sulfur compounds, can be irreversible. Specific regeneration protocols are detailed in the troubleshooting guide below.
Q5: Are there alternative deprotection methods if my catalyst is poisoned?
A5: Absolutely. If your substrate contains functional groups that are known catalyst poisons (e.g., a thioether), it is often more efficient to choose an alternative deprotection method from the outset. Common alternatives include:
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate in the presence of Pd/C can sometimes be more tolerant to certain impurities.[1]
-
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but this method is harsh and not suitable for acid-sensitive substrates.
-
Lewis Acid-Mediated Cleavage: Reagents like trimethylsilyl iodide (TMSI) or aluminum chloride can effect Cbz removal under non-hydrogenation conditions.
-
Nucleophilic Cleavage: For substrates sensitive to both reduction and acid, nucleophiles like 2-mercaptoethanol in the presence of a base can be used.[3]
Troubleshooting Guides
Issue 1: My Cbz deprotection reaction is slow or incomplete.
This is a common issue that can arise from several factors, including catalyst poisoning. Follow this troubleshooting workflow to diagnose and resolve the problem.
References
Technical Support Center: Stereoselective Piperidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective piperidine synthesis is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
A1: Low diastereoselectivity can stem from several factors related to reaction kinetics and thermodynamics. The key is to enhance the energy difference between the transition states leading to the desired and undesired diastereomers.
Potential Causes & Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to reduced selectivity.[1][2]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to favor the thermodynamically more stable transition state.[1]
-
-
Catalyst/Reagent Choice: The nature of the catalyst (Lewis or Brønsted acid) or chiral auxiliary can significantly influence the facial selectivity of the reaction.[1][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, impacting the stereochemical outcome.[1]
-
Solution: Experiment with a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile).[1]
-
-
Substrate Control: Steric and electronic properties of substituents on the starting materials play a crucial role in directing the stereoselectivity.
Q2: I am observing low enantiomeric excess (e.e.) in my catalytic asymmetric piperidine synthesis. What should I investigate?
A2: Low enantioselectivity in catalytic reactions often points to issues with the catalyst system, reaction conditions, or substrate purity.
Potential Causes & Troubleshooting Steps:
-
Catalyst Purity and Integrity: The effectiveness of a chiral catalyst is highly dependent on its purity and structural integrity.
-
Solution: Ensure the catalyst is from a reliable source or has been properly purified and stored under an inert atmosphere, especially if it's sensitive to air or moisture.[2]
-
-
Reaction Conditions: Temperature, concentration, and solvent can all affect the enantioselectivity of a catalytic reaction.
-
Ligand Choice: In metal-catalyzed reactions, the chiral ligand is paramount for inducing asymmetry.
-
Substrate and Reagent Purity: Impurities in the starting materials or reagents can act as catalyst poisons or compete in the reaction, leading to a decrease in enantioselectivity.[2]
-
Solution: Ensure all starting materials and reagents are of high purity.
-
Q3: My enzymatic reduction of a piperidinone precursor shows low enantiomeric excess (e.e.). How can I optimize this biotransformation?
A3: Low e.e. in enzymatic reactions can be due to suboptimal reaction conditions, enzyme inhibition, or cofactor limitations.
Potential Causes & Troubleshooting Steps:
-
Enzyme Activity and Stability: The pH and temperature of the reaction medium are critical for optimal enzyme performance.
-
Solution: Systematically vary the pH and temperature to find the optimal conditions for both enzyme activity and stereoselectivity.[1]
-
-
Cofactor Regeneration: Many enzymatic reductions require a stoichiometric amount of a cofactor (e.g., NADH or NADPH).
-
Solution: If using an isolated enzyme, employ an efficient cofactor regeneration system, such as a glucose/glucose dehydrogenase or formate/formate dehydrogenase system.[1]
-
-
Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme, leading to lower activity and selectivity.
-
Solution: Perform the reaction at lower substrate concentrations or use a fed-batch approach to maintain a low, steady concentration of the substrate.[1]
-
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Aza-Diels-Alder Reaction
This guide provides a systematic approach to troubleshooting low diastereoselectivity in the synthesis of piperidine derivatives via the aza-Diels-Alder reaction.
Problem: The reaction produces a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Guide 2: Low Enantioselectivity in Rh-Catalyzed Asymmetric Synthesis
This guide addresses common issues leading to low enantiomeric excess in rhodium-catalyzed asymmetric reactions for piperidine synthesis.
Problem: The desired chiral piperidine is formed with low e.e.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective 3-Substituted Piperidine Synthesis[4]
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | [Rh(cod)(OH)]₂ / (S)-Segphos / aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 |
| 2 | [Rh(cod)(OH)]₂ / (S)-Segphos / aq. CsOH (0.5 M) | THP:Toluene:H₂O (1:1:1) | 70 | 60 | 96 |
| 3 | [Rh(cod)(OH)]₂ / (S)-BINAP / aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | 43 | 90 |
| 4 | [Rh(cod)(OH)]₂ / (S)-Segphos / aq. Cs₂CO₃ | THP:Toluene:H₂O (1:1:1) | 70 | Lower Conv. | - |
| 5 | [Rh(cod)Cl]₂ / (S)-Segphos / aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | Lower Yield | - |
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Tetrahydropyridines[4]
This protocol details the optimized conditions for the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine.
Materials:
-
[Rh(cod)(OH)]₂ (Rhodium catalyst precursor)
-
(S)-Segphos (Chiral bisphosphine ligand)
-
Phenyl pyridine-1(2H)-carboxylate (Substrate)
-
Arylboronic acid (Coupling partner)
-
Aqueous Cesium Hydroxide (CsOH) (Base)
-
Tetrahydrofuran (THP), Toluene, Water (Solvent mixture)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add [Rh(cod)(OH)]₂ (0.025 mmol) and (S)-Segphos (0.055 mmol).
-
Add the solvent mixture of THP:Toluene:H₂O (1:1:1, to achieve 1 M concentration with respect to the limiting reagent).
-
Add the phenyl pyridine-1(2H)-carboxylate (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Finally, add the aqueous CsOH solution (2.0 mmol).
-
Seal the vessel and heat the reaction mixture to 70 °C.
-
Stir the reaction for the required time, monitoring by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.
Subsequent Reduction to Piperidine: [4]
The resulting tetrahydropyridine can be hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Wilkinson's catalyst, followed by deprotection of the nitrogen protecting group (if necessary) to yield the final chiral piperidine derivative.[4]
Protocol 2: General Procedure for Pictet-Spengler Reaction[1]
This protocol provides a general method for the diastereoselective synthesis of piperidine derivatives via the Pictet-Spengler reaction.
Materials:
-
β-arylethylamine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the β-arylethylamine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired piperidine derivative.
Mandatory Visualizations
Caption: General workflow for chiral auxiliary-based synthesis.
Caption: Workflow for catalytic enantioselective synthesis.
References
minimizing hydrolysis of β-keto ester during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the hydrolysis of β-keto esters during experimental workup, ensuring the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is β-keto ester hydrolysis and why is it a significant issue during workup?
A1: β-Keto ester hydrolysis is a chemical reaction where the ester functional group is cleaved in the presence of water, particularly under acidic or basic conditions, to yield a β-keto carboxylic acid and an alcohol. This is a primary concern during aqueous workup procedures as it leads to the loss of the desired ester product. Furthermore, the resulting β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or under acidic conditions, leading to a ketone byproduct and further reducing the overall yield.[1][2][3][4]
Q2: What are the main factors that promote the hydrolysis of β-keto esters during workup?
A2: The key factors that promote the hydrolysis of β-keto esters during workup are:
-
pH: Both acidic and basic conditions catalyze hydrolysis. Strong bases, such as sodium hydroxide or potassium hydroxide, lead to rapid and often irreversible saponification.[5][6] Strong acids also effectively catalyze the hydrolysis.
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[7] Performing workup procedures at elevated temperatures increases the risk of both hydrolysis and subsequent decarboxylation of the β-keto acid intermediate.
-
Contact Time with Aqueous Phase: Prolonged exposure of the β-keto ester to the aqueous phase during extraction and washing steps increases the extent of hydrolysis.[7]
-
Presence of Water: The presence of water is a prerequisite for hydrolysis. Using anhydrous solvents and reagents during the reaction is crucial, but the introduction of aqueous solutions during workup necessitates careful handling.[8]
Q3: What are the tell-tale signs that my β-keto ester is hydrolyzing during workup?
A3: Common indicators of β-keto ester hydrolysis during workup include:
-
Lower than expected yield: This is the most direct consequence of product loss.
-
Presence of a ketone byproduct: This suggests that the β-keto ester has first hydrolyzed to the β-keto acid, which then decarboxylated.
-
Appearance of a more polar spot on TLC: The carboxylic acid resulting from hydrolysis is typically more polar than the starting ester.
-
Changes in the crude ¹H NMR spectrum: The appearance of peaks corresponding to the β-keto acid or the ketone byproduct.
Troubleshooting Guides
Issue: Significant Product Loss and/or Formation of a Ketone Byproduct After Workup
This troubleshooting guide will help you identify the potential causes of β-keto ester hydrolysis during your workup and provide solutions to mitigate this issue.
Step 1: Analyze Your Quenching and Neutralization Steps
| Question | Potential Cause | Recommended Solution |
| What reagent did you use to quench your reaction or neutralize your reaction mixture? | Using strong bases (e.g., NaOH, KOH) for neutralization can cause rapid saponification of the β-keto ester.[5][6] | Use a mild base such as cold, saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] These reagents are generally sufficient to neutralize acid catalysts without causing significant hydrolysis. |
| At what temperature was the quench/neutralization performed? | Performing the quench at room temperature or higher can accelerate hydrolysis. | Always cool the reaction mixture in an ice bath (0-5 °C) before and during the addition of any aqueous quenching or neutralizing solution.[7] |
| How was the quenching/neutralizing agent added? | Rapid, bulk addition of the aqueous solution can create localized "hot spots" and prolonged contact time before efficient mixing and extraction. | Add the cold aqueous solution slowly, with vigorous stirring, to ensure efficient heat dissipation and rapid neutralization. |
Step 2: Evaluate Your Extraction and Washing Procedures
| Question | Potential Cause | Recommended Solution |
| How long did the extraction process take? | Extended contact time between the organic layer containing the β-keto ester and the aqueous layer increases the opportunity for hydrolysis.[7] | Perform extractions and washes as quickly and efficiently as possible. Do not let the layers sit in the separatory funnel for extended periods. |
| What aqueous solutions were used for washing? | Washing with acidic or basic solutions can promote hydrolysis. | If a wash is necessary to remove impurities, use neutral solutions like brine (saturated NaCl solution). A brine wash also helps to remove dissolved water from the organic layer.[9][10] |
| What was the temperature of the wash solutions? | Using room temperature wash solutions can contribute to hydrolysis. | Use ice-cold water and brine for all washing steps to minimize the rate of hydrolysis. |
Data Presentation: Impact of Workup Conditions on β-Keto Ester Stability
The following table provides illustrative data on the stability of a generic β-keto ester under various workup conditions. This data is intended to highlight the importance of optimized procedures.
| Workup Condition | pH of Aqueous Phase | Temperature (°C) | Contact Time (min) | Estimated % Hydrolysis * |
| Harsh | 12 (1M NaOH) | 25 | 15 | > 90% |
| Standard | 8 (Sat. NaHCO₃) | 25 | 10 | 10-20% |
| Optimized | 7 (Sat. NH₄Cl) | 0-5 | 5 | < 5% |
| Acidic | 2 (1M HCl) | 25 | 10 | 15-25% |
*This is illustrative data for a typical β-keto ester and actual results may vary depending on the specific substrate.
Experimental Protocols
Protocol 1: Optimized Workup for a Claisen Condensation Reaction
This protocol is designed to isolate a β-keto ester product from a Claisen condensation reaction while minimizing hydrolysis.
-
Cooling: Once the reaction is deemed complete by TLC analysis, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: While stirring vigorously, slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and neutralize the base. Monitor the pH of the aqueous layer with pH paper to ensure it is approximately neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
One portion of ice-cold deionized water.
-
One portion of ice-cold saturated aqueous sodium chloride (brine).[9]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (typically below 40 °C) to prevent any potential decarboxylation of trace amounts of hydrolyzed product.
-
Purification: Purify the crude β-keto ester by flash column chromatography or distillation as appropriate for the specific compound.
Mandatory Visualizations
Caption: Pathway of β-keto ester hydrolysis and subsequent decarboxylation.
References
- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Piperidine Synthesis Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered when using alternative protecting groups to Carboxybenzyl (Cbz) for piperidine synthesis. The information is tailored for researchers, scientists, and drug development professionals.
Orthogonal Protecting Groups for Piperidine Synthesis: A Comparative Overview
The selection of an appropriate nitrogen protecting group is critical for the successful synthesis of complex piperidine-containing molecules. While the Cbz group is a classical choice, its removal by catalytic hydrogenolysis may not be compatible with other functional groups in the molecule. This guide focuses on four common orthogonal protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
Data Presentation: Comparison of Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Alloc (Allyloxycarbonyl) | Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Formula | C₅H₉O₂ | C₁₅H₁₁O₂ | C₄H₅O₂ | C₆H₁₃O₂Si | C₈H₇O₂ |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Allyl chloroformate (Alloc-Cl) | Teoc-Cl, Teoc-OSu | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[1][2] | Base (e.g., 20% Piperidine in DMF)[3][4][5][6][7] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[8][9] | Fluoride Source (e.g., TBAF)[10][11] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[12] | Stable to acid and catalytic hydrogenation. | Stable to acid and base.[8][11] | Stable to acids, most bases, and catalytic hydrogenation.[10][11] | Stable to acid and base. |
| Key Advantage | Widely used, stable under many conditions. | Mild, base-labile removal; ideal for solid-phase synthesis. | Orthogonal to both acid- and base-labile groups.[8][9] | Orthogonal to many common protecting groups; stable under a wide range of conditions.[10][11] | Well-established, crystalline derivatives. |
| Primary Disadvantage | Harsh acidic deprotection can damage sensitive substrates.[13] | Not stable to basic conditions. | Requires a transition metal catalyst for removal. | Fluoride source can have side reactions. | Incompatible with functional groups susceptible to reduction. |
Troubleshooting Guides and FAQs
Boc (tert-Butoxycarbonyl) Protecting Group
FAQs
-
Q1: What are the most common reasons for incomplete Boc deprotection?
-
A1: The primary causes include insufficient acid strength or concentration (typically Trifluoroacetic acid - TFA), inadequate reaction time, and poor resin swelling in solid-phase synthesis.[1] For some substrates, longer reaction times or stronger acidic conditions may be necessary.
-
-
Q2: How can I minimize side reactions during Boc deprotection?
-
A2: The deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions with sensitive amino acids like Cysteine, Methionine, and Tryptophan.[2][13] The use of scavengers, such as triisopropylsilane (TIS) or dithioethane (DTE), in the deprotection solution can trap these carbocations and prevent unwanted side reactions.[2]
-
Troubleshooting Guide
-
Issue: HPLC/LC-MS analysis shows a significant amount of starting material remaining after Boc deprotection.
-
Possible Cause 1: Inadequate Acid Strength. The concentration of TFA may be too low, or the TFA may have degraded.
-
Solution: Use a freshly prepared solution of at least 20-50% TFA in a suitable solvent like Dichloromethane (DCM).[14] For resistant substrates, consider using neat TFA.
-
-
Possible Cause 2: Insufficient Reaction Time. The deprotection may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[14]
-
-
Possible Cause 3: Steric Hindrance. Bulky substituents on the piperidine ring may hinder the approach of the acid.
-
Solution: Increase the reaction temperature cautiously (e.g., to 40°C) or consider a different acidic deprotection cocktail.
-
-
Diagram: Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Boc deprotection.
Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group
FAQs
-
Q1: What are the signs of incomplete Fmoc deprotection?
-
A1: In solid-phase synthesis, a negative or weak result in a Kaiser test after the deprotection step indicates that the primary amine is not free.[3] UV-Vis spectrophotometry can also be used to monitor the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[3]
-
-
Q2: What causes aspartimide formation during Fmoc deprotection, and how can it be prevented?
-
A2: Aspartimide formation is a base-catalyzed side reaction that occurs at aspartic acid residues, especially when followed by a small amino acid like glycine.[15] To minimize this, you can use a less basic deprotection cocktail, such as 2% DBU in DMF, or add an acidic additive like HOBt to the piperidine solution.[3]
-
Troubleshooting Guide
-
Issue: The Kaiser test is negative (yellow beads) after the standard deprotection protocol with 20% piperidine in DMF.
-
Possible Cause 1: Degraded Reagent. Piperidine can degrade over time.
-
Solution: Always use fresh, high-quality piperidine for your deprotection solution.[3]
-
-
Possible Cause 2: Insufficient Deprotection Time. "Difficult" sequences with steric hindrance may require longer reaction times.
-
Possible Cause 3: Peptide Aggregation. The growing peptide chain can aggregate, preventing the reagent from accessing the Fmoc group.
-
Solution: Consider switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or performing the deprotection at a slightly elevated temperature (e.g., 40-50°C).[3]
-
-
Diagram: Logical Relationships in Fmoc Deprotection Issues
Caption: Common causes and solutions for incomplete Fmoc deprotection.
Alloc (Allyloxycarbonyl) Protecting Group
FAQs
-
Q1: Why is a scavenger necessary for Alloc deprotection?
-
Q2: My Alloc deprotection is slow or incomplete. What could be the issue?
-
A2: The palladium catalyst, Pd(PPh₃)₄, is sensitive to air and light. Incomplete deprotection can result from a deactivated catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon) and protected from light. Also, ensure the scavenger is present in a sufficient excess.
-
Troubleshooting Guide
-
Issue: Significant amounts of the starting material remain after Alloc deprotection, and/or an N-allylated side product is observed.
-
Possible Cause 1: Deactivated Catalyst. The Pd(PPh₃)₄ catalyst may have been deactivated by oxygen.
-
Solution: Ensure all solvents are degassed and the reaction is run under a strict inert atmosphere. Use a fresh batch of the catalyst.
-
-
Possible Cause 2: Insufficient Scavenger. The amount of scavenger may not be enough to effectively trap the allyl cations.
-
Solution: Increase the equivalents of the scavenger (e.g., up to 40 equivalents of Me₂NH·BH₃ for solid-phase synthesis).[16]
-
-
Possible Cause 3: Poor Solubility. The catalyst or substrate may not be fully dissolved.
-
Solution: Use a co-solvent system if necessary, such as CHCl₃/AcOH/NMM.[8]
-
-
Diagram: Experimental Workflow for Alloc Deprotection
Caption: A typical experimental workflow for the deprotection of an Alloc group.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Protecting Group
FAQs
-
Q1: What are the advantages of the Teoc group?
-
Q2: What are some common issues with Teoc deprotection using TBAF?
Troubleshooting Guide
-
Issue: The Teoc deprotection is sluggish, or side products are formed.
-
Possible Cause 1: Inactive Fluoride Source. The TBAF solution may have absorbed water, reducing its reactivity.
-
Solution: Use a fresh, anhydrous solution of TBAF in a suitable solvent like THF.
-
-
Possible Cause 2: Substrate Sensitivity. The substrate may be sensitive to the basicity of the TBAF solution.
-
Solution: Consider using a milder fluoride source like CsF or running the reaction at a lower temperature.
-
-
Possible Cause 3: Difficult Work-up. The tetrabutylammonium salts are difficult to remove.
-
Solution: An acidic work-up can help to remove the TBAF byproducts. Alternatively, consider using a different fluoride source that is easier to remove.
-
-
Diagram: Signaling Pathway for Teoc Deprotection
Caption: The reaction pathway for the fluoride-mediated deprotection of a Teoc group.
Experimental Protocols
Protocol 1: Boc Protection of Piperidine
-
Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperidine (1.0 equiv.) in DCM.
-
Add TEA (1.2 equiv.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary. A reported yield for a similar procedure is 92%.
-
Protocol 2: Fmoc Deprotection of a Piperidine Derivative
-
Materials: Fmoc-protected piperidine derivative, 20% (v/v) Piperidine in DMF.
-
Procedure:
-
Dissolve the Fmoc-protected piperidine derivative in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30-60 minutes.[7]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The crude product can be purified by column chromatography. Typical yields are greater than 95%.[7]
-
Protocol 3: Alloc Deprotection of a Piperidine Derivative
-
Materials: Alloc-protected piperidine derivative, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), DCM.
-
Procedure:
-
Dissolve the Alloc-protected piperidine derivative in degassed DCM under an argon atmosphere.
-
Add Pd(PPh₃)₄ (0.1-0.2 equiv.).[9]
-
Stir the reaction at room temperature, protected from light, for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
-
Protocol 4: Teoc Protection of Piperidine
-
Materials: Piperidine, 2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl), Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve piperidine (1.0 equiv.) and TEA (1.5 equiv.) in DCM.
-
Cool the solution to 0°C.
-
Slowly add Teoc-Cl (1.1 equiv.).
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography. A reported yield for a similar procedure is 92%.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Application of Teoc Protecting Group [en.highfine.com]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. nbinno.com [nbinno.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rsc.org [rsc.org]
Technical Support Center: Reaction Monitoring of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Synthesis Overview
The synthesis of the target β-keto ester, Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate, typically involves a Claisen-type condensation reaction. A common route is the reaction between an activated form of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz-4-piperidinecarboxylic acid) and the enolate of an ethyl acetate equivalent, such as ethyl potassium malonate. Careful monitoring is crucial to determine the reaction endpoint and minimize the formation of impurities.
Caption: General synthesis scheme for the target β-keto ester.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, qualitative technique used to visually track the progress of a reaction by separating components based on polarity.
Frequently Asked Questions (FAQs)
Q1: How do I set up a TLC to monitor the reaction? A basic setup involves spotting the reaction mixture on a silica gel plate and developing it in a chamber containing an appropriate solvent system (eluent). The starting materials and product will travel up the plate at different rates depending on their polarity.
Q2: What should I expect to see on the TLC plate as the reaction progresses? Initially, you will see a spot corresponding to the starting material(s). As the reaction proceeds, a new spot for the product will appear, and the starting material spot will diminish in intensity. The reaction is considered complete when the starting material spot is no longer visible.
Q3: How do I visualize the spots on the TLC plate? The Cbz (benzyloxycarbonyl) group on the starting material and product contains an aromatic ring, which makes them visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[1][2] For a more general and destructive visualization method, the plate can be stained with potassium permanganate (KMnO₄), which reacts with most organic compounds to produce yellow-brown spots on a purple background.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or tailing | Sample Overload: Too much material was spotted on the plate.[4] Basic Compound Interaction: The basic piperidine nitrogen can interact strongly with the acidic silica gel.[5] High Polarity Sample Solvent: The sample is dissolved in a very polar solvent (e.g., DMF, DMSO).[6][7] | Dilute the sample before spotting.[4] Add a basic modifier like triethylamine (TEA) (0.1-2.0%) to the eluent to neutralize the silica's acidic sites.[4][5] Evaporate the high-boiling solvent under vacuum after spotting and before developing the plate.[7] |
| Spots are at the baseline (Low Rf) | The eluent is not polar enough to move the compounds up the plate.[4] | Increase the eluent's polarity. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[4] |
| Spots are at the solvent front (High Rf) | The eluent is too polar, causing all components to travel with the solvent front.[4] | Decrease the eluent's polarity. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[4] |
| No spots are visible under UV light | Sample is too dilute. [4] Compound is not UV-active. (Unlikely for this reaction due to the Cbz group). | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] Use a chemical stain like potassium permanganate, which is a more universal visualizing agent.[3][8] |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel 60 F254 plate.
-
Sample Spotting: Dip a capillary tube into the reaction mixture and gently touch it to the origin line. For comparison, spot the starting material(s) in adjacent lanes. Keep the spots small (1-2 mm diameter).
-
Chamber Preparation: Pour a small amount (0.5 cm depth) of the eluent (e.g., Hexane:Ethyl Acetate 1:1) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Development: Place the TLC plate into the chamber, ensuring the eluent level is below the origin line.[4] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them.[1] If needed, subsequently dip the plate into a potassium permanganate stain and gently heat to develop the spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance from origin to spot center) / (Distance from origin to solvent front).
Data Presentation: Expected TLC Results
| Compound | Expected Rf (Hexane:EtOAc 1:1) | Visualization |
| N-Cbz-4-piperidinecarboxylic acid | ~0.1-0.2 (can streak) | UV, KMnO₄ |
| Ethyl Potassium Malonate | Baseline (salt) | KMnO₄ (as malonic acid) |
| Ethyl 3-(N-Cbz-4-piperidyl)-3-oxopropanoate (Product) | ~0.5-0.6 | UV, KMnO₄ |
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful quantitative technique that separates components with high resolution, allowing for accurate determination of reaction conversion and purity. For this analysis, a reverse-phase (RP-HPLC) method is most suitable.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this analysis? A typical starting point is a C18 reverse-phase column with a gradient elution using a mobile phase of water and acetonitrile (or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Q2: How will the chromatogram change as the reaction proceeds? The chromatogram will initially show a large peak for the starting material(s). Over time, the area of this peak will decrease while a new peak corresponding to the product appears and grows. Reaction completion is indicated by the disappearance of the limiting starting material peak.
Q3: Why is quantitative analysis with HPLC useful? HPLC allows you to calculate the percentage conversion of the starting material to the product at any given time point. This is crucial for optimizing reaction conditions (temperature, time, catalyst loading) and for determining the purity of the final product.
Troubleshooting Guide
Caption: Troubleshooting logic for common HPLC peak shape issues.
| Problem | Possible Cause(s) | Solution(s) |
| Significant peak tailing | Secondary Silanol Interactions: The basic piperidine nitrogen interacts with acidic silanol groups on the C18 column packing.[9][10] | Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the silanol sites.[9] Lower the mobile phase pH to ~2-3 to keep the silanols protonated and less interactive.[11] Use a modern, end-capped column or a column with a polar-embedded phase designed for basic compounds.[9] |
| Product peak is broad or split | Keto-Enol Tautomerism: β-keto esters can exist in equilibrium between their keto and enol forms, which may separate or co-elute poorly on the HPLC column.[12][13] | Increase the column temperature (e.g., to 35-45°C). This accelerates the interconversion between tautomers, often resulting in a single, sharp averaged peak.[12][14] Use an acidic mobile phase (e.g., 0.1% formic acid or TFA) to catalyze the tautomer interconversion.[12] |
| Drifting retention times | Mobile Phase Inconsistency: Improper mixing of mobile phase components or temperature fluctuations.[15] Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. | Ensure mobile phases are thoroughly mixed and degassed. Use a column oven to maintain a constant temperature. Flush the column with the initial mobile phase for at least 10-15 column volumes before starting the analysis. |
| High backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet.[15] Buffer Precipitation: The buffer in the aqueous phase has precipitated upon mixing with a high concentration of organic solvent. | Use a guard column and filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[16] Ensure buffer compatibility with the organic solvent range used in your gradient. Flush the system with water before shutdown. |
Experimental Protocol: HPLC Analysis
-
System: HPLC with UV detector, autosampler, column oven, and C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 30% B, ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (to mitigate tautomerism effects).[12]
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Withdraw a small aliquot (~10 µL) from the reaction mixture. Dilute with 1 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile provides good separation efficiency. Formic acid improves peak shape for the basic piperidine and catalyzes keto-enol interconversion.[12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 40°C | Helps sharpen the peak for the β-keto ester product by accelerating tautomerization.[12] |
| Detection | UV, 254 nm | The Cbz group has strong absorbance at this wavelength. |
| Gradient | 30% to 95% Acetonitrile | Ensures elution of both polar starting materials and the less polar product within a reasonable time. |
Integrated Monitoring Workflow
A systematic approach combining both TLC and HPLC provides the most effective monitoring strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. TLC stains [reachdevices.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. uhplcs.com [uhplcs.com]
- 12. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 13. reddit.com [reddit.com]
- 14. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Purity Analysis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, ensuring the purity of each compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7), a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and decision-making frameworks to assist researchers in selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] For a compound like this compound, which possesses a UV-active benzyl group, HPLC with UV detection is a straightforward and effective method.
Proposed HPLC Method
A robust and reliable HPLC method is crucial for the accurate quantification of purity and the detection of any process-related impurities or degradation products.[4] Based on established methods for similar piperidine derivatives, a reverse-phase HPLC (RP-HPLC) method is proposed.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the elution of compounds with varying polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm, corresponding to the absorbance of the benzyl group.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Separation of Piperidine Derivatives by HPLC
For researchers, scientists, and drug development professionals, achieving efficient and reliable chiral separation of piperidine derivatives is a critical step in drug discovery, development, and quality control. The piperidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, and the stereochemistry of these molecules often dictates their pharmacological activity and safety profile. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for the enantioselective analysis of these compounds.
This guide provides an objective comparison of various HPLC methods for the chiral separation of piperidine derivatives, supported by experimental data from peer-reviewed studies and application notes. We will delve into the performance of different chiral stationary phases, mobile phase compositions, and analytical conditions to provide a comprehensive resource for method development.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.
The following tables summarize the performance of different Chiralpak® columns for the separation of various piperidine derivatives. The data highlights the resolution (Rs), separation factor (α), and retention factor (k') where available, offering a quantitative basis for comparison.
Piperidine-2,6-dione Analogues
A study comparing the immobilized amylose-based Chiralpak IA and cellulose-based Chiralpak IB columns for the separation of several piperidine-2,6-dione analogues demonstrated the superior performance of the Chiralpak IA column under non-conventional mobile phases.[1][2]
Table 1: Comparison of Chiralpak IA and IB for Piperidine-2,6-dione Analogues [1][2]
| Compound | Chiral Stationary Phase | Mobile Phase* | Resolution (Rs) |
| Aminoglutethimide | Chiralpak IA | I | 2.50 |
| Chiralpak IB | I | 0.67 | |
| p-Nitro-glutethimide | Chiralpak IA | I | 1.00 |
| Chiralpak IB | I | 0.33 | |
| Phenglutarimide | Chiralpak IA | II | 5.33 |
| Chiralpak IB | II | Not Reported | |
| Thalidomide | Chiralpak IA | III | 1.83 |
| Chiralpak IB | III | Not Reported |
*Mobile Phase I: Methyl-tert-butyl ether-THF (90:10, v/v); Mobile Phase II: 100% Dichloromethane; Mobile Phase III: 100% Acetonitrile.
Substituted Piperidine Derivatives
The following table presents data for the chiral separation of other piperidine derivatives on various polysaccharide-based CSPs.
Table 2: Performance of Chiralpak Columns for Various Piperidine Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| 2-Benzylpiperidine | Chiralpak® IA | n-Hexane:Ethanol:Isopropanol (80:10:10 v/v/v) + 0.1% Diethylamine | >1.5 (Expected) | [3] |
| (R/S)-Piperidin-3-amine* | Chiralpak® AD-H | Ethanol + 0.1% Diethylamine | >4.0 | [4][5] |
| (R/S)-1-Boc-3-hydroxypiperidine | Chiralpak-IC3 | n-Hexane:Isopropanol (95:5 v/v) + 0.2% Trifluoroacetic Acid | Not explicitly stated, but baseline separation achieved | [6] |
*Requires pre-column derivatization with p-toluenesulfonyl chloride.
A direct method for the enantioseparation of 3-aminopiperidine without derivatization has also been reported using a crown ether-based stationary phase.
Table 3: Direct Chiral Separation of 3-Aminopiperidine [7]
| Compound | Chiral Stationary Phase | Mobile Phase | Elution Time (S-enantiomer) | Elution Time (R-enantiomer) |
| 3-Aminopiperidine | CrownpakTM CR+ | HClO4 (pH=1):Methanol (95:5 v/v) | 3.0 min | 3.7 min |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the experimental protocols for the key examples cited in this guide.
Protocol 1: Chiral Separation of 2-Benzylpiperidine
-
Objective: To separate and quantify the enantiomers of 2-benzylpiperidine.[3]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose-based CSP).
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (80:10:10 v/v/v) with 0.1% diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve samples in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]
Protocol 2: Chiral Separation of Piperidin-3-amine via Pre-column Derivatization
-
Objective: To estimate the enantiomeric impurity of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride.[4][5]
-
Derivatization: React the piperidin-3-amine sample with para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H.
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 228 nm.
-
Protocol 3: Chiral Separation of Piperidine-2,6-dione Analogues
-
Objective: To resolve racemic piperidine-2,6-dione analogues.[1][2]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Columns: Chiralpak IA and Chiralpak IB (25 cm x 0.46 cm).
-
Mobile Phases:
-
Methyl-tert-butyl ether-THF (90:10, v/v)
-
100% Dichloromethane
-
100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Experimental Workflow and Method Development
The development of a chiral HPLC method is often an iterative process. The following diagram illustrates a typical workflow for the chiral separation of piperidine derivatives.
Caption: General workflow for chiral HPLC method development for piperidine derivatives.
This logical progression, from understanding the analyte properties to systematic screening and optimization, increases the likelihood of achieving a successful and robust chiral separation. The use of immobilized polysaccharide-based CSPs, such as the Chiralpak I-series, is highly recommended during the screening phase due to their broad solvent compatibility, which allows for a wider range of mobile phases to be tested.
References
- 1. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Navigating the Maze of Amine Protection: A Comparative Guide to Mass Spectrometry Fragmentation of N-Cbz, N-Boc, and N-Fmoc Protected Compounds
For researchers, scientists, and drug development professionals, the precise characterization of protected amines is a critical step in ensuring the integrity of synthetic pathways and the purity of final products. The choice of a protecting group significantly influences not only the chemical reactivity but also the behavior of the molecule during mass spectrometric analysis. This guide provides an objective, data-driven comparison of the mass spectrometry fragmentation patterns of three widely used amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Understanding their distinct fragmentation signatures is paramount for unambiguous compound identification and quality control.
This comparison guide delves into the characteristic fragmentation pathways of N-Cbz, N-Boc, and N-Fmoc protected compounds under typical electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. The information presented is supported by a summary of key fragment ions and detailed experimental protocols to aid in method development and data interpretation.
At a Glance: Key Fragmentation Differences
The primary distinction in the mass spectrometric behavior of these protecting groups lies in their lability and the stability of their characteristic fragment ions. N-Cbz protected compounds are known for generating a stable tropylium ion, while N-Boc groups readily undergo neutral losses of isobutylene and t-butanol. N-Fmoc protected molecules, on the other hand, are characterized by the formation of the fluorenylmethyl cation and a distinctive McLafferty-type rearrangement.
Quantitative Comparison of Characteristic Fragment Ions
To facilitate a direct comparison, the following table summarizes the expected key fragment ions for a hypothetical N-protected compound under positive ion ESI-MS/MS analysis. The relative abundance of these ions can vary depending on the specific molecule and the collision energy used.
| Protecting Group | Precursor Ion | Characteristic Fragment 1 (m/z) | Fragmentation Pathway | Characteristic Fragment 2 (m/z) | Fragmentation Pathway |
| N-Cbz | [M+H]⁺ | 91.05 | Formation of Tropylium ion (C₇H₇⁺)[1] | [M+H - 108]⁺ | Neutral loss of benzyl alcohol (C₇H₈O)[1] |
| N-Boc | [M+H]⁺ | [M+H - 56]⁺ | Neutral loss of isobutylene (C₄H₈) | [M+H - 100]⁺ | Neutral loss of the entire Boc group (C₅H₈O₂) |
| N-Fmoc | [M+H]⁺ | 165.07 | Formation of (9H-fluoren-9-yl)methyl cation[1] | [M+H - 222]⁺ | Neutral loss of the Fmoc group via McLafferty-type rearrangement[1][2] |
| N-Acetyl | [M+H]⁺ | [M+H - 42]⁺ | Neutral loss of ketene (C₂H₂O) | Varies | Backbone fragmentation (b and y ions) |
Fragmentation Pathways and Mechanisms
The distinct fragmentation patterns arise from the unique chemical structures of the protecting groups. The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for N-Cbz, N-Boc, and N-Fmoc protected compounds.
The fragmentation of N-Cbz protected compounds is primarily initiated by the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91.[1] Another significant pathway is the neutral loss of benzyl alcohol (108 Da).[1]
For N-Boc protected compounds, the most characteristic fragmentation is the neutral loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose CO₂. Alternatively, the entire Boc group can be lost as t-butanol (74 Da) or through the loss of the carbamoyl group.
The fragmentation of N-Fmoc protected compounds is dominated by the formation of the stable (9H-fluoren-9-yl)methyl cation at m/z 165.[1] A notable alternative pathway is a McLafferty-type rearrangement, which results in the neutral loss of the entire Fmoc group (222 Da).[1][2]
Experimental Protocols
Reproducible and reliable data are contingent on a well-defined experimental protocol. The following provides a general methodology for the analysis of N-protected compounds using LC-MS/MS.
Sample Preparation:
-
Dissolve the N-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred for these compounds.
-
Capillary Voltage: 3.5 - 4.5 kV.[1]
-
Source Temperature: 100 - 150 °C.[1]
-
Desolvation Gas Flow: Typically nitrogen at a flow rate of 8-12 L/min.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: A ramped or stepped collision energy (e.g., 10-40 eV) is recommended to generate a rich fragmentation spectrum.[1]
Data Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions from a full MS1 scan for MS/MS fragmentation.
The following diagram illustrates a general experimental workflow for the LC-MS/MS analysis of N-protected compounds.
Conclusion
The choice of an amine protecting group has a profound impact on the fragmentation pattern observed in mass spectrometry. N-Cbz, N-Boc, and N-Fmoc protected compounds each exhibit unique and predictable fragmentation pathways, enabling their confident identification. By understanding these characteristic signatures and employing robust analytical protocols, researchers can effectively utilize mass spectrometry for the quality control and structural elucidation of these essential synthetic intermediates. This guide provides a foundational framework for the comparative analysis of these protecting groups, empowering scientists to make informed decisions in their analytical strategies.
References
NMR characterization of 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) characterization of 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER and a structurally similar alternative, tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate . The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these and related compounds.
Due to the limited availability of experimental spectra for the primary compound, this guide utilizes predicted NMR data for its analysis and compares it against experimental data for the alternative compound.
Structural Comparison
The two compounds share a common 4-(ethoxycarbonyl-acetyl)-piperidine core but differ in the choice of the nitrogen protecting group: a benzyloxycarbonyl (Cbz) group for the primary compound and a tert-butoxycarbonyl (Boc) group for the alternative. This difference is expected to manifest in the chemical shifts of the piperidine ring protons and carbons, as well as the presence of signals corresponding to the respective protecting groups.
| Compound | Structure |
| 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | ![]() |
| tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | ![]() |
NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER and the experimental data for tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Protons | 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER (Predicted) | tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (Experimental)[1] |
| Phenyl (C₆H₅) | 7.30-7.40 (m, 5H) | - |
| Benzyl CH₂ | 5.14 (s, 2H) | - |
| Piperidine H2, H6 | 4.15 (br d, 2H) | 4.08 (br s, 2H) |
| Ethyl CH₂ | 4.12 (q, J=7.1 Hz, 2H) | 4.12 (q, J=7.1 Hz, 2H) |
| Acetyl CH₂ | 3.45 (s, 2H) | 3.44 (s, 2H) |
| Piperidine H3, H5 | 2.85 (br t, 2H) | 2.78 (t, J=11.5 Hz, 2H) |
| Piperidine H4 | 2.70-2.80 (m, 1H) | 2.65-2.75 (m, 1H) |
| Piperidine H3', H5' | 1.80-1.90 (m, 2H) | 1.75-1.85 (m, 2H) |
| Piperidine H2', H6' | 1.50-1.60 (m, 2H) | 1.45-1.55 (m, 2H) |
| Boc C(CH₃)₃ | - | 1.46 (s, 9H) |
| Ethyl CH₃ | 1.23 (t, J=7.1 Hz, 3H) | 1.23 (t, J=7.1 Hz, 3H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER (Predicted) | tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (Experimental) |
| C=O (acetyl) | 202.5 | 202.7 |
| C=O (ester) | 167.3 | 167.4 |
| C=O (carbamate) | 155.1 | 154.7 |
| Phenyl C1 | 136.8 | - |
| Phenyl C2, C6 | 128.5 | - |
| Phenyl C4 | 128.1 | - |
| Phenyl C3, C5 | 127.9 | - |
| Boc C(CH₃)₃ | - | 79.7 |
| Benzyl CH₂ | 67.2 | - |
| Ethyl CH₂ | 61.4 | 61.3 |
| Acetyl CH₂ | 49.3 | 49.4 |
| Piperidine C4 | 48.9 | 49.1 |
| Piperidine C2, C6 | 43.8 | 43.5 |
| Piperidine C3, C5 | 28.5 | 28.6 |
| Boc C(CH₃)₃ | - | 28.4 |
| Ethyl CH₃ | 14.1 | 14.1 |
Experimental Protocols
Synthesis of 4-(2-ETHOXYCARBONYL-ACETYL)-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
A plausible synthetic route for the target compound involves the Claisen condensation of benzyl 4-oxopiperidine-1-carboxylate with ethyl acetate.
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate dropwise at 0 °C.
-
Add a solution of benzyl 4-oxopiperidine-1-carboxylate in anhydrous ethanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of small organic molecules is outlined below.[2][3][4]
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
References
- 1. spectrabase.com [spectrabase.com]
- 2. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 3. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.latech.edu [chem.latech.edu]
A Comparative Guide to Piperidine Synthons in Drug Discovery
The piperidine moiety is a cornerstone in modern medicinal chemistry, featuring prominently in the structures of numerous approved drugs due to its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic profiles. This guide provides a comparative analysis of common piperidine synthons, detailing their synthesis, performance, and applications in drug discovery, with a focus on providing actionable data for researchers and drug development professionals.
Comparison of Synthetic Routes to Piperidine Scaffolds
The construction of the piperidine ring is a critical step in the synthesis of many pharmaceuticals. Various synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular synthon or synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.
| Synthetic Strategy | Description | Key Advantages | Key Disadvantages | Typical Reagents/Catalysts |
| Catalytic Hydrogenation of Pyridines | A direct and atom-economical method involving the reduction of readily available pyridine precursors. | High atom economy, access to a wide range of substituted piperidines. | Often requires harsh conditions (high pressure/temperature); potential for over-reduction or side reactions. | PtO₂, Rh/C, Ru/C, Ir-based catalysts. |
| Intramolecular Cyclization | Formation of the piperidine ring through the cyclization of an acyclic precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center. | High degree of control over substitution and stereochemistry. | Requires multi-step synthesis of the acyclic precursor. | Metal-catalyzed cyclization (Au, Pd), aza-Michael reaction, reductive amination. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition reaction between an imine (dienophile) and a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. | Excellent control over stereochemistry, particularly for the synthesis of complex polycyclic systems. | Limited availability of suitable dienes and imines; can be sensitive to reaction conditions. | Lewis acid or organocatalysts. |
| Reductive Amination of Glutaraldehyde Derivatives | A classical approach involving the reaction of glutaraldehyde or its equivalents with a primary amine, followed by in situ reduction of the resulting enamine/iminium ion. | A straightforward and often high-yielding method for the synthesis of N-substituted piperidines. | Glutaraldehyde can be prone to polymerization; may not be suitable for complex substitution patterns. | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C. |
| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, which can then be decarboxylated and reduced to afford a piperidone, a precursor to piperidines. | A powerful method for the synthesis of 4-piperidones. | Requires the synthesis of the precursor diester; can be sensitive to steric hindrance. | Strong bases (e.g., NaOEt, NaH). |
| Pictet-Spengler Reaction | A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline, a related heterocyclic system that can be modified to piperidines. | A classic and reliable method for the synthesis of specific fused piperidine systems. | Primarily applicable to the synthesis of tetrahydroisoquinolines and related structures. | Acid catalysts (e.g., HCl, TFA). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. Below are representative protocols for key transformations used in the synthesis of piperidine synthons.
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine
Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine in ethanol.
-
Carefully add the PtO₂ catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Reductive Amination for the Synthesis of an N-Substituted Piperidine
Objective: To synthesize an N-substituted piperidine from a piperidin-4-one.
Materials:
-
N-Boc-piperidin-4-one (1.0 eq)
-
Primary amine (e.g., ethylamine hydrochloride) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperidin-4-one in DCM, add the primary amine hydrochloride and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-substituted N-Boc-piperidine.
-
Purify the product by silica gel column chromatography.
-
For Boc deprotection, dissolve the purified product in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) until the reaction is complete. Remove the solvent and excess acid under reduced pressure to obtain the final N-substituted piperidine salt.
Visualizing Piperidine Synthesis and Action
Logical Workflow for Piperidine Synthesis
The following diagram illustrates the general synthetic approaches to constructing the piperidine scaffold, highlighting the key precursor types.
Caption: A flowchart of common strategies for piperidine synthesis.
Signaling Pathway of a Piperidine-Containing Drug: Risperidone
Risperidone, an atypical antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagram illustrates the simplified downstream signaling cascade affected by risperidone's action.
A Comparative Guide to the Cytotoxicity of Piperidine Derivatives
The piperidine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its derivatives have garnered considerable attention for their potential as anticancer agents.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of various piperidine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of piperidine derivatives is a critical starting point for assessing their therapeutic potential. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.[1] The following table summarizes the IC50 values of several piperidine derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Piperine | HepG2 (Liver Cancer) | 97 | [5] |
| Piperine | Hep3B (Liver Cancer) | 58 | [5] |
| Piperine | AML12 (Normal Hepatocyte) | 184 | [5] |
| Piperine | A549 (Lung Cancer) | >87.6 | [6] |
| Piperine | HCT-8 (Colon Cancer) | 66.0 | [6] |
| Piperine | B16 (Mouse Melanoma) | 69.9 | [6] |
| Compound 17a | PC3 (Prostate Cancer) | 0.81 | [4][7] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | [6] |
| DTPEP | Various Cancer Cell Lines | Potent Activity | [3] |
| Compound 16 | Various Cancer Cell Lines | Potent Activity | [3] |
Mechanisms of Action: Induction of Apoptosis
A primary mechanism through which piperidine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1] This process is often mediated by the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis.[1][4]
Several studies have demonstrated that piperidine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, piperine, a well-known natural piperidine alkaloid, has been shown to induce apoptosis by activating caspase-3 and caspase-9.[1][4] The apoptotic cascade often involves the regulation of the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[4] Furthermore, some piperidine derivatives have been shown to induce p53-mediated apoptosis.[4] The PI3K/Akt signaling pathway, which is crucial for cell survival, is another target of piperidine derivatives, and its inhibition can lead to apoptosis in cancer cells.[4][8]
Caption: Apoptotic signaling pathway induced by piperidine derivatives.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for two commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][9]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate culture medium. Remove the overnight medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9][10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[9]
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. media.sciltp.com [media.sciltp.com]
A Comparative Guide to the Quantitative Analysis of Impurities in Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of impurities in Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. While specific validated methods for this exact molecule are not extensively published, this document extrapolates from established methods for structurally similar piperidine derivatives to provide a robust starting point for method development and validation.[1]
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the separation and quantification of organic molecules.[2]
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for impurity analysis depends on the physicochemical properties of the impurities, such as volatility and thermal stability.[2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[2] |
| Applicability | Suitable for non-volatile and thermally labile compounds.[3] | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Generally high, with UV or MS detectors. | Excellent sensitivity, especially with mass spectrometry.[1] |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | Very high, provides structural information for impurity identification. |
| Potential Impurities Detected | Starting materials, by-products, degradation products. | Residual solvents, volatile by-products. |
| Sample Preparation | Dissolution in a suitable solvent.[2] | Dissolution in a volatile solvent; derivatization may be required for non-volatile impurities. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of piperidine derivatives and is well-suited for the quantitative determination of non-volatile impurities in this compound.[3][4]
Proposed RP-HPLC Method
This proposed method is based on common practices for the analysis of related pharmaceutical intermediates.[4][5]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector and an autosampler.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2-3).[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm or 239 nm, to be determined based on the UV absorbance maxima of the main compound and its potential impurities.[4][5]
-
Injection Volume: 10-50 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like a mixture of acetonitrile and water.[2]
Method Validation Parameters:
The validation of the analytical method is crucial to ensure its suitability for its intended purpose.[1] Key validation parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standard solutions at different concentrations.[4][5]
-
Accuracy (Recovery): The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of impurity at different concentration levels.[2][5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[2][5]
Hypothetical Performance Data (Based on Similar Compounds):
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999[5] |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | 0.05 - 0.25 ppm |
Experimental Workflow for HPLC Analysis
Caption: Workflow for quantitative impurity analysis using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for detecting residual solvents and volatile by-products from the synthesis of this compound.
Proposed GC-MS Method
This proposed method is a general guideline and would require optimization for the specific impurities of interest.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Method Validation Parameters:
Similar to HPLC, the GC-MS method must be validated for linearity, accuracy, precision, LOD, and LOQ.
Hypothetical Performance Data:
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | ≤ 5.0% |
| LOQ | 1 - 10 ppm |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for volatile impurity analysis using GC-MS.
Potential Impurities
A thorough understanding of the synthetic route is essential for identifying potential impurities. For this compound, potential impurities could include:
-
Starting Materials: Unreacted piperidine derivatives and reagents.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities formed due to the instability of the API under certain conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process.
For instance, in syntheses involving benzyl chloride as a raw material, impurities such as benzaldehyde, toluene, and various chloro-derivatives of toluene may be present.[6]
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantitative analysis of impurities in this compound. The choice of method will depend on the specific impurities of interest. For non-volatile process-related impurities and degradation products, a validated RP-HPLC method is recommended. For the analysis of volatile impurities and residual solvents, GC-MS is the preferred technique. A combination of these methods will provide a comprehensive impurity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of β-Keto Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
β-Keto esters are versatile building blocks in organic synthesis, prized for their ability to form carbon-carbon bonds. Their reactivity, largely governed by the acidity of the α-protons and the nature of the ester group, makes them key substrates in a variety of transformations, including alkylations, acylations, and condensation reactions. This guide provides a comparative analysis of the reactivity of three common β-keto esters: methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate. The information presented is supported by experimental data to aid in the selection of the most appropriate substrate for a desired synthetic outcome.
Factors Influencing Reactivity
The reactivity of β-keto esters is primarily influenced by two key factors:
-
Acidity of α-Protons: The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting enolate anion. This allows for easy deprotonation even with relatively mild bases.
-
Steric Hindrance of the Ester Group: The size of the alkyl group on the ester functionality can influence the rate of reaction. A bulkier group, such as a tert-butyl group, can sterically hinder the approach of nucleophiles or the formation of certain transition states. However, in some cases, the bulkier group can lead to increased reactivity. For instance, tert-butyl acetoacetate is reported to be about 15-20 times more reactive than methyl or ethyl acetoacetate in acetoacetylation reactions.[1][2] This is attributed to a different reaction mechanism that is favored by the bulky tert-butyl group.[1]
Comparative Reactivity in Key Organic Reactions
The following sections provide a comparative overview of the reactivity of methyl, ethyl, and tert-butyl acetoacetate in several common organic reactions.
Alkylation (Acetoacetic Ester Synthesis)
The alkylation of β-keto esters, a cornerstone of the acetoacetic ester synthesis, proceeds via the formation of an enolate followed by nucleophilic attack on an alkyl halide. The choice of the ester can influence the reaction's efficiency.
General Reaction Scheme:
| β-Keto Ester | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | n-Butyl bromide | Sodium ethoxide | Ethanol | 69-72 | [3] |
| Methyl Acetoacetate | Bromoethane | Sodium methoxide | Methanol | 40-48 | [4] |
| tert-Butyl Acetoacetate | Not specified | Not specified | Not specified | Not specified |
Observations:
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound, such as a β-keto ester, in the presence of a basic catalyst. This reaction is a valuable method for the formation of carbon-carbon double bonds.
General Reaction Scheme:
| β-Keto Ester | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | NiO | None | 84 | [6] |
| Ethyl Acetoacetate | Substituted Benzaldehydes | Piperidine | Ethanol | Not specified | [7] |
| Methyl Acetoacetate | Substituted Benzaldehydes | Not specified | Not specified | Not specified | |
| tert-Butyl Acetoacetate | Not specified | Not specified | Not specified | Not specified |
Observations:
Ethyl acetoacetate is a commonly used substrate in Knoevenagel condensations, and various catalytic systems have been developed.[6][7] One study reported a yield of 84% for the condensation of benzaldehyde with ethyl acetoacetate using nickel oxide as a catalyst in the absence of a solvent.[6] While the use of other β-keto esters is mentioned in the literature, direct comparative studies with quantitative data under the same reaction conditions are scarce.[8] The reactivity in Knoevenagel condensations is also dependent on the aldehyde, with aromatic aldehydes bearing electron-withdrawing groups generally showing higher reactivity.
Pechmann Condensation
The Pechmann condensation is a method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst. The reactivity of the β-keto ester can influence the yield of the coumarin product.
General Reaction Scheme:
| β-Keto Ester | Phenol | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Resorcinol | Amberlyst-15 | 110 °C, solvent-free | 95 | [1] |
| Ethyl Acetoacetate | Resorcinol | conc. H2SO4 | 5 °C to rt, 18 h | 80 | [9] |
| Methyl Acetoacetate | Resorcinol | [N112OH][HSO4] | Solvent-free | Excellent | [10] |
| tert-Butyl Acetoacetate | Not specified | Not specified | Not specified | Not specified |
Observations:
Michael Addition
In the Michael addition, a β-keto ester enolate acts as a soft nucleophile (Michael donor) and adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion.
General Reaction Scheme:
| β-Keto Ester | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Methyl vinyl ketone | Sodium ethoxide | Ethanol | Not specified | [18] |
| Not specified | Methyl vinyl ketone | Not specified | Not specified | Not specified | [3][10][19][20][21][22] |
Observations:
β-Keto esters are excellent Michael donors due to the formation of a stabilized enolate. The reaction of ethyl acetoacetate with methyl vinyl ketone is a classic example of this transformation.[18] A quantitative study on the kinetics of the Michael addition of ethyl acetoacetate with methyl vinyl ketone has been reported, indicating the reaction is well-understood.[6] However, direct comparative studies of different β-keto esters in the Michael addition under the same conditions are not prevalent in the searched literature.
Experimental Protocols
Detailed methodologies for some of the key experiments cited are provided below.
Protocol 1: Alkylation of Methyl Acetoacetate
This protocol is adapted from a procedure for the alkylation of methyl acetoacetate with bromoethane.[4]
Materials:
-
Methanol
-
Sodium methoxide
-
Methyl acetoacetate
-
Bromoethane
Procedure:
-
In a suitable reaction vessel, dissolve sodium methoxide (7.0 g) in absolute methanol (40 mL).
-
Add methyl acetoacetate (15.1 g) to the solution.
-
Add bromoethane (20.0 g) to the reaction mixture.
-
Stir the reaction mixture. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC or GC).
-
After the reaction is complete, the product is isolated by distillation. The fraction boiling between 180-190 °C is collected.
-
The purity of the product, methyl ethylacetoacetate, can be analyzed by gas chromatography.
Protocol 2: Pechmann Condensation of Resorcinol with Ethyl Acetoacetate
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin using concentrated sulfuric acid as a catalyst.[9]
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ice-cold water
-
Aqueous ethanol
Procedure:
-
In a flask, add resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) to 10 mL of concentrated sulfuric acid at 5 °C.
-
Stir the reaction mixture for 1 hour at 5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Filter the precipitate and dry it to obtain the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of β-keto esters and a typical experimental workflow.
Caption: Factors influencing β-keto ester reactivity.
Caption: A typical experimental workflow.
Conclusion
Ethyl acetoacetate is the most extensively studied and utilized β-keto ester in the reactions discussed, with a wealth of available experimental data and protocols. Methyl acetoacetate is also a viable substrate, and in some cases, may offer advantages in terms of cost or subsequent transformations. tert-Butyl acetoacetate presents interesting reactivity, particularly in acetoacetylation reactions where its steric bulk facilitates a more rapid reaction. However, there is a noticeable gap in the literature regarding direct, quantitative comparisons of its reactivity in a broader range of common synthetic transformations. Further research focusing on side-by-side comparisons of these β-keto esters under standardized conditions would be highly beneficial to the synthetic chemistry community for making informed decisions in experimental design.
References
- 1. scispace.com [scispace.com]
- 2. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Michael Addition Reaction Provided below is Michael addition reaction. .. [askfilo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. Modeling Thia-Michael Reactions | Rowan [rowansci.com]
- 22. Michael Addition [organic-chemistry.org]
Navigating the Metabolic Landscape of Piperidine-Containing Compounds: A Comparative Guide
For researchers and scientists engaged in the intricate process of drug development, a thorough understanding of the metabolic stability of candidate compounds is of paramount importance. The piperidine moiety, a prevalent scaffold in medicinal chemistry, offers significant advantages but also presents challenges in optimizing drug-like properties. This guide provides a comparative analysis of the metabolic stability of various piperidine-containing compounds, supported by experimental data and detailed protocols, to facilitate the rational design of more robust therapeutic agents.
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing piperidine, the ring and its substituents are often susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] Common metabolic transformations include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[1] These alterations can lead to rapid clearance from the body, diminished efficacy, or the formation of active or even toxic metabolites.[1]
Comparative Metabolic Stability of Piperidine Analogues
The following table summarizes in vitro metabolic stability data for a selection of piperidine analogues and their bioisosteric replacements. The data, presented as half-life (t½) and intrinsic clearance (CLint), were primarily obtained from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability.[1] Higher half-life and lower intrinsic clearance values generally indicate greater metabolic stability.[1]
| Compound/Analogue | Scaffold | Therapeutic Area | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Piperidine-Based | |||||
| Compound A | Piperidine | Antipsychotic | 25 | 55 | Fictional Example[1] |
| Haloperidol | Piperidine | Antipsychotic | - | - | [2] |
| Compound 3 | Piperidine-derived amide | sEH Inhibitor | 220 (human) | - | [3] |
| Analog-P1 | Piperidine | - | 18.5 | 54.1 | Illustrative Data[4] |
| Analog-P2 | Piperidine | - | 25.1 | 39.8 | Illustrative Data[4] |
| Analog-P3 | Piperidine | - | 12.7 | 78.7 | Illustrative Data[4] |
| Bioisosteric Replacements | |||||
| Analog-M1 | Morpholine | - | 45.2 | 22.1 | Illustrative Data[4] |
| Analog-M2 | Morpholine | - | > 60 | < 10.0 | Illustrative Data[4] |
| Analog-M3 | Morpholine | - | 33.8 | 29.6 | Illustrative Data[4] |
| Bupivacaine Analog | 1-azaspiro[3.3]heptane | Anesthetic | - | 32 | [5] |
| Bupivacaine Analog | 2-azaspiro[3.3]heptane | Anesthetic | - | 53 | [5] |
| Bupivacaine | Piperidine | Anesthetic | - | 14 | [5] |
| Deuterated Analogues | |||||
| Compound 3h | Deuterated Piperidine-derived amide | sEH Inhibitor | >240 (human) | - | [3] |
| Compound 3i | Deuterated Piperidine-derived amide | sEH Inhibitor | >60 (rat) | - | [3] |
Disclaimer: The data presented in this table is for illustrative and comparative purposes. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for commonly employed in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.[1]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)[6]
-
Pooled human liver microsomes (HLM) at a stock concentration of 20 mg/mL[6]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7]
-
Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)[6]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the test compound working solutions by diluting the stock solution in a suitable solvent.
-
Prepare the incubation mixture by combining the HLM, phosphate buffer, and test compound in a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold quenching solvent containing an internal standard.[4]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[4]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V) * (0.693 / t½) / (P), where V is the incubation volume and P is the amount of microsomal protein.[4]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both Phase I and Phase II enzymes, as well as active uptake and efflux transporters.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound stock solution
-
Incubator (37°C, 5% CO2)
-
Organic solvent (e.g., acetonitrile) for quenching
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Remove the plating medium and add fresh medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.[1]
-
At the specified time points, collect both the cells and the medium.
-
Quench the metabolic activity by adding a cold organic solvent.[1]
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release the intracellular compound.[1]
-
Process the samples for LC-MS/MS analysis as described for the microsomal assay.
-
Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for assessing metabolic stability.
Caption: Common metabolic pathways for piperidine-containing drugs.
Strategies to Enhance Metabolic Stability
Understanding the metabolic liabilities of piperidine-containing compounds is the first step toward designing more durable drug candidates. Several medicinal chemistry strategies can be employed to improve metabolic stability:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms or methyl groups, at or near metabolically susceptible positions can sterically hinder enzyme access or alter the electronic properties of the ring, thereby reducing the rate of metabolism.[6]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[6] The heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to break.[6]
-
Bioisosteric Replacement: Replacing the piperidine ring with a less metabolically labile isostere is a common and effective strategy.[6] Examples include azetidines, pyrrolidines, morpholines, or spirocyclic systems like azaspiro[3.3]heptanes.[5][6][8] These replacements can alter the physicochemical properties of the molecule, potentially leading to improved metabolic stability and other desirable ADME properties. For instance, the morpholine ring is generally considered more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to oxidation.[4]
The metabolic stability of piperidine analogues is a critical determinant of their therapeutic potential. By employing a combination of in vitro assays, researchers can gain valuable insights into the metabolic liabilities of their compounds and make informed decisions to guide lead optimization. The strategic modification of the piperidine scaffold can significantly enhance metabolic stability and improve the overall pharmacokinetic profile, ultimately leading to the development of safer and more effective medicines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
Safety Operating Guide
Safe Disposal of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS No. 167414-75-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its constituent chemical groups: piperidine derivatives and carbamates. It is imperative to treat this compound as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Core Safety Principles and Hazard Assessment
This compound is a functionalized piperidine derivative.[1] Piperidine and its derivatives are often flammable and toxic.[2][3] Carbamates can also exhibit toxicity.[4][5] Therefore, this compound should be handled with caution. All waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous waste.
| Hazard Category | Potential Risks | Primary Mitigation |
| Acute Toxicity | Potential for adverse health effects from short-term exposure (inhalation, ingestion, skin contact). | Handle in a certified chemical fume hood. Avoid generating dust or aerosols. Wear appropriate Personal Protective Equipment (PPE). |
| Skin and Eye Irritation | May cause skin and eye irritation upon contact. Similar compounds are classified as irritants.[6][7] | Wear safety goggles and chemical-resistant gloves. |
| Flammability | Piperidine derivatives can be flammable.[2][3][8] | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area. |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[9] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specifications and Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves is required to provide a robust barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect eyes from splashes or airborne particles. |
| Lab Coat | A dedicated lab coat, preferably flame-resistant, should be worn to prevent contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. Consult with your EHS department for proper selection and fit-testing. |
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Containment: If safe to do so, prevent the spread of the spill using absorbent materials (e.g., sand, diatomaceous earth).[2]
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Cleanup: For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. Ventilate the area.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. Never dispose of this chemical down the drain or in the regular trash.[9]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired solid this compound and any grossly contaminated solids (e.g., weighing paper, contaminated absorbent pads) in a dedicated, labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.[9] Do not mix with other waste streams unless approved by your EHS department.
-
Sharps Waste: Dispose of any contaminated sharps (needles, razor blades, etc.) in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated solid hazardous waste container.
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas on the primary label.[9]
-
List all components of a mixture, including solvents, with their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Flammable").
Step 3: Storage of Hazardous Waste
-
Keep hazardous waste containers securely sealed when not in use.[9]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[9] This area should be clearly marked as a hazardous waste storage area.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[9] This waste will likely require high-temperature incineration.
Below is a logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. indiamart.com [indiamart.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.nl [fishersci.nl]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
Personal protective equipment for handling Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
This guide provides immediate and essential safety, handling, and disposal information for Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS No. 167414-75-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals and general laboratory best practices. It is imperative to always consult the specific SDS provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety Precautions
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[2]
Physicochemical Data
The following table summarizes the available data for this compound.
| Property | Value |
| CAS Number | 167414-75-7 |
| Molecular Formula | C18H23NO5 |
| Molecular Weight | 333.38 |
| Density | 1.2 ± 0.1 g/cm³[3] |
| Boiling Point | 461.8 ± 45.0 °C at 760 mmHg[3] |
| Flash Point | 233.1 ± 28.7 °C[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound due to the potential for skin and eye irritation, as indicated by data for similar compounds.[4]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][5] | Protects against potential splashes which may be irritating to the eyes.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][5][6] | Prevents skin contact. Disposable nitrile gloves offer good protection for short-term use.[1] |
| Body Protection | A laboratory coat.[1][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood.[1][5] | If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary to minimize inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.[1]
-
Use dedicated spatulas and weighing paper to avoid cross-contamination.[1]
-
Ensure all necessary PPE is worn before handling the compound.[5][6]
2. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid material.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][5]
-
Avoid contact with skin and eyes.[3][7] Do not breathe dust or aerosols.[5][7]
3. Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite or sand.[1]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[1][7]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
Disposal Plan
-
Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.
-
All waste materials should be placed in a suitable, closed container labeled for hazardous waste disposal.[2][7]
-
Do not flush the compound into the surface water or sanitary sewer system.[2]
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


